Fmoc-L-Lys(N3-Gly)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H25N5O5 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-6-[(2-azidoacetyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H25N5O5/c24-28-26-13-21(29)25-12-6-5-11-20(22(30)31)27-23(32)33-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,29)(H,27,32)(H,30,31)/t20-/m0/s1 |
InChI Key |
IDSBAHSRCNJNIC-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)CN=[N+]=[N-])C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Fmoc-L-Lys(N3-Gly)-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, stability, and applications of Fmoc-L-Lys(N3-Gly)-OH, a key building block in modern peptide chemistry and bioconjugation.
This compound is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS).[1][2] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and an azidoacetyl moiety on the lysine side chain, makes it an invaluable tool for the site-specific incorporation of an azide group into peptides. This azide functionality serves as a versatile chemical handle for subsequent modifications via "click chemistry," enabling the synthesis of complex peptide conjugates for a wide range of applications in research, diagnostics, and therapeutics.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C23H25N5O5 | [3] |
| Molecular Weight | 451.48 g/mol | [3] |
| CAS Number | 1198617-89-8 | [3] |
| Appearance | White to off-white powder | [4] |
| Purity | Typically >98% | [3] |
Stability Profile
The stability of this compound and its incorporated residue in a peptide chain is a critical consideration for its successful application.
| Condition | Stability | Notes |
| SPPS Deprotection | Stable | The azidoacetyl group is stable to the standard Fmoc deprotection conditions using piperidine.[7] |
| SPPS Cleavage | Stable | The side-chain functionality is resistant to cleavage from the resin and deprotection of other side-chain protecting groups using trifluoroacetic acid (TFA).[7] |
| Reducing Environments | Sensitive | The azide group can be reduced by common biological reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). This sensitivity should be considered when planning downstream applications with biological samples. |
| Temperature | Moderate Stability | While stable at recommended storage temperatures, prolonged exposure to high temperatures should be avoided as azide compounds can be thermally labile.[8] |
| Storage | Stable under recommended conditions | Recommended storage is at 2-8°C for short-term and -20°C for long-term storage to ensure stability for up to 12 months from the date of receipt.[2][3] |
Applications in Peptide Synthesis and Bioconjugation
The primary application of this compound is as a building block in Fmoc-based SPPS to introduce a site-specific azide handle into a peptide sequence. This azide group is a key component of bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions allow for the covalent ligation of the azide-containing peptide to a molecule bearing a terminal alkyne or a strained alkyne (e.g., DBCO or BCN), respectively.[1]
This methodology is widely employed for:
-
Peptide-drug conjugates: Attaching cytotoxic drugs to targeting peptides.
-
Fluorescent labeling: Conjugating fluorophores for imaging studies.
-
PEGylation: Modifying peptides with polyethylene glycol to improve their pharmacokinetic properties.
-
Surface immobilization: Attaching peptides to solid supports for various assays.
-
Synthesis of complex peptide architectures: Creating branched or cyclic peptides.
Experimental Protocols
General Protocol for Incorporation of this compound in Fmoc-SPPS
This protocol outlines the manual coupling of this compound onto a solid-phase resin.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
-
Coupling:
-
Prepare the coupling solution: Dissolve this compound (3 equivalents relative to the resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the coupling solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing peptide with an alkyne-modified molecule in solution.
-
Peptide Dissolution: Dissolve the purified azide-containing peptide in a suitable solvent system, such as a mixture of water and DMSO or t-butanol.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule (1.5 equivalents) in the same solvent.
-
Prepare a fresh stock solution of sodium ascorbate (5 equivalents) in water.
-
Prepare a stock solution of copper(II) sulfate pentahydrate (1 equivalent) in water.
-
-
Reaction Setup:
-
To the dissolved peptide, add the alkyne-containing molecule.
-
Add the sodium ascorbate solution.
-
Add the copper(II) sulfate solution to initiate the reaction.
-
-
Reaction Progression: Stir the reaction mixture at room temperature, protecting it from light. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Purification: Upon completion, purify the peptide conjugate by reverse-phase HPLC.
Synthesis of this compound
While a specific detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be inferred from the synthesis of similar compounds, such as Fmoc-L-Lys(N3)-OH.[9] The synthesis would likely involve the acylation of the side-chain amino group of Fmoc-L-Lys-OH with azidoacetic acid.
A potential synthetic pathway is as follows:
-
Starting Material: Begin with commercially available Fmoc-L-Lys-OH.
-
Acylation: React Fmoc-L-Lys-OH with an activated form of azidoacetic acid, such as azidoacetyl chloride or by using standard peptide coupling reagents (e.g., HBTU, HATU) to form the amide bond on the lysine side chain.
-
Purification: Purify the final product, this compound, by crystallization or column chromatography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Fmoc-Lys(N3)-OH | Amino Acids 1 | CAS 159610-89-6 | Buy Fmoc-Lys(N3)-OH from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-Lys(N3-Gly)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-Lys(N3-Gly)-OH, a valuable building block in peptide synthesis and bioconjugation. The incorporation of an azidoacetyl group on the lysine side chain allows for the site-specific introduction of modifications through click chemistry, a powerful tool in drug development and chemical biology.[1][2] This document outlines the chemical properties, a detailed synthetic pathway, purification protocols, and the analytical characterization of the target compound.
Chemical Properties and Specifications
This compound is a white to off-white powder. Key specifications are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(azidoacetyl)-L-lysine | |
| Synonyms | Fmoc-L-Lys(azidoacetyl)-OH, Fmoc-Lys(N3-Gly)-OH | |
| Molecular Formula | C23H25N5O5 | [3][4] |
| Molecular Weight | 451.48 g/mol | [3][4] |
| CAS Number | 1198617-89-8 | [3] |
| Purity | Typically ≥96% | [4] |
| Storage | 2-8°C | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the starting materials, Fmoc-L-Lys-OH and 2-azidoacetic acid, followed by a coupling reaction and subsequent purification.
Experimental Protocols
Step 1: Synthesis of 2-Azidoacetic Acid
This protocol describes the synthesis of 2-azidoacetic acid from 2-bromoacetic acid.
-
Materials: 2-bromoacetic acid, sodium azide (NaN3), deionized water, hydrochloric acid (HCl), ethyl acetate (EtOAc), anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Procedure:
-
Dissolve 2-bromoacetic acid (1.0 eq) in deionized water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium azide (2.5-3.0 eq) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).[5]
-
After the reaction is complete, cool the mixture again in an ice bath and acidify to pH 1 with concentrated HCl.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous MgSO4 or Na2SO4.
-
Remove the solvent under reduced pressure to yield 2-azidoacetic acid as an oil. The product can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
This step involves the coupling of Fmoc-L-Lys-OH with the prepared 2-azidoacetic acid. This procedure is based on standard peptide coupling methodologies.
-
Materials: Fmoc-L-Lys-OH, 2-azidoacetic acid, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), N,N-dimethylformamide (DMF) or dichloromethane (DCM), diethyl ether.
-
Procedure:
-
Dissolve 2-azidoacetic acid (1.1 eq) and NHS or HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 eq) to the solution and stir for 1-2 hours at 0°C to activate the carboxylic acid.
-
In a separate flask, dissolve Fmoc-L-Lys-OH (1.0 eq) in anhydrous DMF.
-
Slowly add the activated 2-azidoacetic acid solution to the Fmoc-L-Lys-OH solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Remove the solvent under reduced pressure.
-
Take up the residue in a suitable solvent like ethyl acetate and wash with dilute acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, coupling reagents, and byproducts. A combination of recrystallization and column chromatography is typically employed.
Experimental Protocols
1. Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization should be determined empirically. Common choices for Fmoc-amino acids include mixtures of ethyl acetate/hexane, dichloromethane/hexane, or toluene.[6]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in a refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
2. Flash Column Chromatography
If recrystallization does not yield a product of sufficient purity, flash column chromatography can be used.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane or methanol in dichloromethane is commonly used. The optimal gradient should be determined by TLC analysis.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent gradient.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the Fmoc group, the lysine backbone and side chain, and the azidoacetyl group. The absence of signals from starting materials and byproducts confirms purity. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (451.48 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with purity typically >96%. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | The spectrum should show characteristic absorption bands for the azide group (~2100 cm⁻¹), amide bonds, and carboxylic acid. |
Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Caption: Synthetic pathway for this compound.
Caption: Purification and characterization workflow.
Applications in Research and Drug Development
This compound is a versatile reagent for solid-phase peptide synthesis (SPPS). The azido group on the lysine side chain is stable to the standard conditions of Fmoc-based peptide synthesis, including treatment with piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin. This stability allows for the seamless incorporation of the modified amino acid into a peptide sequence.
The presence of the azide moiety opens up a wide range of possibilities for post-synthetic modification via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These highly efficient and specific reactions enable the conjugation of peptides to other molecules, including:
-
Fluorescent dyes for imaging applications
-
Polyethylene glycol (PEG) for improving pharmacokinetic properties
-
Small molecule drugs for targeted delivery
-
Other biomolecules to create complex bioconjugates
This capability is of significant interest in the development of novel therapeutics, diagnostic agents, and advanced biomaterials.
References
Fmoc-L-Lys(N3-Gly)-OH CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-L-Lys(N3-Gly)-OH, an essential building block in modern bioconjugation and drug development. It details its chemical properties, applications, and the experimental protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent click chemistry reactions. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of complex peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
Core Compound Specifications
This compound is a lysine derivative where the epsilon-amino group is modified with an azido-glycyl moiety, and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This design makes it an ideal reagent for incorporation into peptides via standard Fmoc-based solid-phase peptide synthesis. The azido group serves as a bioorthogonal handle for post-synthetic modification through click chemistry.
| Property | Value | Citation(s) |
| CAS Number | 1198617-89-8 | [1] |
| Molecular Formula | C₂₃H₂₅N₅O₅ | [1] |
| Molecular Weight | 451.48 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | Typically >95% | [1] |
| Storage | 2-8°C, protected from light and moisture. |
Applications in Research and Drug Development
The unique structure of this compound makes it a versatile tool in several cutting-edge areas of biomedical research:
-
Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group allows for the straightforward incorporation of the azido-functionalized lysine into peptide chains using standard automated or manual SPPS protocols. The azide group is stable to the conditions of Fmoc deprotection (piperidine) and peptide cleavage from the resin (e.g., trifluoroacetic acid).[2]
-
Click Chemistry: The terminal azide group is a key component for "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions are highly efficient and specific, allowing for the covalent ligation of the peptide to other molecules bearing a compatible alkyne functional group.[2]
-
Antibody-Drug Conjugates (ADCs): this compound can be used to synthesize peptide linkers for ADCs. The peptide linker can be designed to be cleaved by specific enzymes in the target cell, and the azide group allows for the attachment of a cytotoxic payload.
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. This compound can be incorporated into the linker connecting the target-binding ligand and the E3 ligase-recruiting ligand. The azide provides a convenient point for conjugating one of these components. The development of PROTACs is a promising strategy in the hypoxia signaling pathway.[3]
Experimental Protocols
Incorporation of this compound into Peptides via SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)
-
This compound
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.
-
Coupling:
-
Dissolve this compound (2-4 equivalents relative to the resin loading) and HCTU/HATU (1.95 equivalents) in DMF.
-
Add DIPEA (2-4 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (3-5 times), DCM (3 times), and IPA (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azido-peptide synthesized in the previous step.
Materials:
-
Azido-peptide
-
Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)
-
Solvent: A mixture of water and a miscible organic solvent like DMSO or t-butanol.
Procedure:
-
Dissolution: Dissolve the azido-peptide and the alkyne-containing molecule in the chosen solvent system.
-
Reagent Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Reaction Setup:
-
In a reaction vial, combine the azido-peptide and alkyne-containing molecule.
-
Add the CuSO₄ solution (typically to a final concentration of 0.1-1 mM). If using THPTA, pre-mix it with the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution (typically to a final concentration of 1-5 mM).
-
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the resulting triazole-linked conjugate using reverse-phase HPLC.
Signaling Pathways
The application of this compound in the synthesis of PROTACs directly relates to the manipulation of cellular signaling pathways. For instance, PROTACs designed to target components of the hypoxia signaling pathway , such as the von Hippel-Lindau (VHL) E3 ligase, can be synthesized using this amino acid derivative.[3] By inducing the degradation of specific proteins within this pathway, researchers can study their roles in cancer progression and other diseases.
This guide provides a foundational understanding of this compound and its applications. Researchers are encouraged to consult the cited literature for more detailed information and specific experimental conditions.
References
The Azidoacetyl Group: A Bioorthogonal Handle for Advanced Peptide Engineering
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role and Applications of Fmoc-L-Lys(N3-Gly)-OH
Introduction
In the landscape of modern peptide science and drug development, the ability to precisely modify and functionalize peptides is paramount. This compound has emerged as a critical building block in solid-phase peptide synthesis (SPPS), offering a versatile platform for the introduction of an azidoacetyl group onto a lysine side chain. This seemingly subtle modification unlocks a powerful toolkit for researchers, enabling the site-specific conjugation of peptides to a wide array of molecules through highly efficient and bioorthogonal "click chemistry" reactions. This technical guide provides a comprehensive overview of the role of the azidoacetyl group in this compound, detailing its applications, the quantitative aspects of its reactivity, and explicit experimental protocols.
The Core Functionality: The Azidoacetyl Group as a Click Chemistry Hub
The primary role of the azidoacetyl group (N3-CH2-CO-) in this compound is to serve as a bioorthogonal handle for chemical ligation.[1] "Bioorthogonal" refers to a chemical reaction that can occur inside of a living system without interfering with native biochemical processes. The azide moiety is particularly well-suited for this role as it is virtually absent in biological systems, ensuring that it will not participate in unwanted side reactions.[2]
The azidoacetyl group is a key participant in two major classes of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and versatile reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I).[1][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially cytotoxic copper catalyst by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with an azide.[1][4]
The stability of the azido group under the standard conditions of Fmoc-based SPPS, including treatment with piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin, makes this compound an ideal reagent for seamless incorporation into peptide sequences.[1]
Quantitative Data on Reactivity and Synthesis
The efficiency of both the synthesis of azide-containing amino acids and their subsequent click chemistry reactions is a critical consideration for researchers. The following tables summarize key quantitative data found in the literature.
| Parameter | Value | Reaction Conditions | Reference |
| Yield | 92% | Triflic azide, potassium carbonate, copper(II) sulfate in methanol, dichloromethane, and water for 1 hour. | [5] |
Table 1: Synthesis Yield of a Related Azido-Lysine Derivative
| Parameter | Value | Reactants | Conditions | Reference | | :--- | :--- | :--- | :--- | | Second-Order Rate Constant (k2) | 0.34 M⁻¹s⁻¹ | Peptide with azido-lysine derivative and DBCO | HBS buffer (pH 7.4) at 25 °C |[6] |
Table 2: Kinetic Data for a SPAAC Reaction
Experimental Protocols
Synthesis of this compound
Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence on a solid support, adapted from a procedure for a similar modified lysine building block.[7]
Materials:
-
Rink-Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (20% v/v)
-
Acetic anhydride in DMF (20% v/v) for capping
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink-Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH), HBTU, and HOBt in DMF.
-
Add DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for the recommended coupling time.
-
Wash the resin with DMF.
-
-
Capping (Optional): Treat the resin with acetic anhydride in DMF to block any unreacted amino groups.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Incorporation of this compound:
-
For the desired position, use this compound in the coupling step. A twofold molar excess of the amino acid may be used to ensure quantitative coupling.[7]
-
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.[10][11][12]
Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the CuAAC reaction of an azide-containing peptide with an alkyne-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-functionalized peptide
-
Alkyne-functionalized molecule (e.g., alkyne-dye)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMF, water, or a mixture)
Procedure:
-
Dissolve Reactants: Dissolve the azide-functionalized peptide and the alkyne-functionalized molecule in the chosen solvent.
-
Prepare Catalysts: Prepare fresh solutions of CuSO4 and sodium ascorbate.
-
Initiate Reaction: Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Incubation: Allow the reaction to proceed at room temperature with gentle agitation. Reaction times can vary from a few minutes to several hours.
-
Purification: Purify the resulting peptide conjugate using RP-HPLC to remove excess reagents and unreacted starting materials.
-
Characterization: Confirm the successful conjugation by mass spectrometry, observing the expected mass increase.
Mandatory Visualizations
Caption: Experimental workflow for peptide synthesis and bioconjugation.
Caption: Role of this compound in peptide functionalization.
Conclusion
This compound is a powerful and indispensable tool in modern chemical biology and drug discovery. The strategic placement of the azidoacetyl group provides a bioorthogonal handle that is stable throughout solid-phase peptide synthesis and readily available for highly efficient and specific click chemistry reactions. This enables the straightforward and site-specific conjugation of peptides to a vast range of molecules, opening up new avenues for the development of targeted therapeutics, advanced imaging agents, and novel biomaterials. The continued exploration of this versatile building block promises to further expand the horizons of peptide engineering and its applications in science and medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N3-L-Lys(Fmoc)-OH synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Click Chemistry Using Azide-Modified Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of click chemistry utilizing azide-modified amino acids. It is designed to be a valuable resource for researchers in proteomics, drug discovery, and chemical biology, offering detailed protocols, quantitative data, and visual representations of key concepts and workflows.
Introduction to Click Chemistry with Azide-Modified Amino Acids
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for biological applications.[1][2] The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions form a stable triazole linkage between an azide and an alkyne functional group.[1]
The introduction of azide-modified unnatural amino acids into proteins allows for the precise, site-specific incorporation of a chemical handle that is bioorthogonal, meaning it does not react with native biological functional groups.[3][4] This enables the selective labeling and modification of proteins for a wide range of applications, from visualization and tracking to the construction of antibody-drug conjugates.[5] Commonly used azide-modified amino acids include p-azidophenylalanine (pAzF) and azidohomoalanine (AHA).[4][6]
Core Principles: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific experimental context, particularly whether the reaction is performed in vitro or in living systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide.[1] It is known for its high yields and rapid kinetics.[7] However, the cytotoxicity of the copper catalyst can limit its application in living cells.[3] To mitigate this, ligands such as THPTA and TBTA are often used to stabilize the copper(I) ion and reduce cellular toxicity.[7][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide.[3] The absence of a toxic catalyst makes SPAAC highly suitable for labeling biomolecules in living cells and organisms.[3][9] While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved SPAAC kinetics.
A logical workflow for selecting the appropriate click chemistry approach is presented below.
Quantitative Data for Click Chemistry Reactions
The efficiency of SPAAC reactions is often quantified by second-order rate constants. Below is a summary of reported rate constants for various azide-modified amino acids with different cyclooctynes.
| Azide-Modified Amino Acid | Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Novel hydrophilic azido-amino acid | DBCO | 0.34 | [8][10] |
| Novel hydrophilic azido-amino acid | BCN | 0.28 | [8][10] |
| p-azidomethyl-L-phenylalanine (pAMF) | DBCO | ~7-fold higher than pAzF | [3] |
| p-azido-L-phenylalanine (pAzF) | DBCO | Slower than pAMF | [3] |
Experimental Protocols
Site-Specific Incorporation of p-Azidophenylalanine (pAzF) into Proteins
This protocol outlines the general steps for incorporating pAzF into a protein of interest in E. coli.
-
Vector Preparation:
-
Introduce an amber stop codon (TAG) at the desired site of incorporation in the gene of interest using site-directed mutagenesis.
-
Co-transform E. coli cells (e.g., BL21(DE3)) with the plasmid containing the gene of interest and a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pAzF (e.g., pEVOL-p-AzF).
-
-
Cell Culture and Protein Expression:
-
Grow the co-transformed E. coli in a suitable medium (e.g., LB) with appropriate antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture on ice for 20 minutes.
-
Add pAzF to a final concentration of 1 mM (approximately 200 mg per liter of culture).[11]
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.2 mM).[11]
-
Induce the expression of the synthetase/tRNA pair by adding L-arabinose (e.g., to a final concentration of 0.02%).[11]
-
Incubate the culture at a lower temperature (e.g., 18°C) for 16 hours with shaking.[11]
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication).
-
Purify the protein of interest using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Azide-Modified Proteins
This protocol provides a general procedure for labeling purified azide-modified proteins with an alkyne-containing probe.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-probe (e.g., a fluorescent dye-alkyne) in DMSO.
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).[12]
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA, in water (e.g., 100 mM).[12]
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water (e.g., 300 mM).[12]
-
-
Labeling Reaction:
-
In a microfuge tube, combine the purified azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with PBS buffer (e.g., 90 µL).[8]
-
Add the alkyne-probe to the desired final concentration (e.g., 20 µM).[12]
-
Add the THPTA solution (e.g., 10 µL of 100 mM stock).[8]
-
Add the CuSO₄ solution (e.g., 10 µL of 20 mM stock).[8]
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 10 µL of 300 mM stock).[8]
-
Vortex the mixture gently and incubate at room temperature for 30-60 minutes, protected from light.[8]
-
-
Purification:
-
Remove excess reagents and purify the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified Proteins
This protocol describes the labeling of a purified azide-modified protein with a DBCO-containing probe.
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-probe (e.g., DBCO-biotin) in DMSO or DMF (e.g., 10 mM).
-
-
Labeling Reaction:
-
To a solution of the azide-modified protein (e.g., 50-100 µM in PBS, pH 7.2), add a 10-20 fold molar excess of the DBCO-probe.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove excess DBCO-probe by repeated washing with PBS using a centrifugal concentrator with an appropriate molecular weight cutoff.
-
Applications in Signaling Pathway Analysis and Proteomics
Click chemistry with azide-modified amino acids is a powerful tool for studying cellular signaling pathways and for various applications in proteomics.
Investigating the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[13] Dysregulation of this pathway is implicated in many cancers.[13][14] Click chemistry can be utilized to study the EGFR interactome and post-translational modifications.[14][15] For example, by incorporating an azide-modified amino acid into EGFR, researchers can "click" on affinity tags to pull down interacting proteins for identification by mass spectrometry. This allows for the mapping of protein-protein interactions that are dependent on specific signaling states.
Experimental Workflows in Proteomics
Click chemistry enables several powerful workflows for proteomic analysis.
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with the active sites of enzymes.[16] By incorporating a clickable handle (alkyne or azide) into the probe, researchers can label and enrich active enzymes from complex biological samples for identification and quantification.[17]
Metabolic Labeling and Enrichment of Newly Synthesized Proteins: Cells can be cultured in media containing an azide-modified amino acid, such as azidohomoalanine (AHA), which is a surrogate for methionine.[4] This leads to the incorporation of the azide handle into all newly synthesized proteins. These proteins can then be selectively labeled with an alkyne-biotin tag via click chemistry, followed by enrichment and identification.
Conclusion
The use of azide-modified amino acids in conjunction with click chemistry provides a versatile and powerful platform for the site-specific modification and analysis of proteins. This technical guide has provided an in-depth overview of the core principles, quantitative data, experimental protocols, and key applications in the fields of signal transduction and proteomics. By leveraging these techniques, researchers can gain deeper insights into complex biological processes and accelerate the development of novel therapeutics and diagnostics.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 5. Dual Unnatural Amino Acid Incorporation and Click-Chemistry Labeling to Enable Single-Molecule FRET Studies of p97 Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 13. nautilus.bio [nautilus.bio]
- 14. Proteomic analysis of the epidermal growth factor receptor (EGFR) interactome and post-translational modifications associated with receptor endocytosis in response to EGF and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Core of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protection Strategy
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, the building blocks of proteins and crucial components in numerous biological processes, is a cornerstone of modern drug discovery and biochemical research. Solid-Phase Peptide Synthesis (SPPS) has revolutionized this field, and at the heart of the most widely adopted SPPS methodology lies the Fluorenylmethyloxycarbonyl (Fmoc) protection strategy. This guide provides a comprehensive technical overview of the Fmoc-based SPPS, detailing its core principles, experimental protocols, and critical considerations for the successful synthesis of high-quality peptides.
The Principle of Orthogonality: The Foundation of Fmoc SPPS
Fmoc SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support, typically a resin.[1][2] The success of this strategy hinges on the principle of orthogonality . This means that the temporary protecting group for the α-amino group of the incoming amino acid (the Fmoc group) can be removed under conditions that leave the permanent protecting groups on the amino acid side chains and the linkage to the resin intact.[3][4]
In the Fmoc/tBu (tert-butyl) strategy, the Fmoc group is labile to a weak base, typically piperidine, while the side-chain protecting groups and the resin linker are cleaved by a strong acid, such as trifluoroacetic acid (TFA).[2][3][4] This orthogonal scheme prevents premature deprotection of side chains during the synthesis cycles and allows for the final, simultaneous removal of all protecting groups and cleavage of the peptide from the resin in a single step.[5]
Advantages of the Fmoc Strategy:
-
Milder Conditions: The use of a weak base for deprotection avoids the repeated use of strong acids, which can degrade sensitive peptide sequences.[4]
-
Compatibility: The milder conditions are compatible with a wide range of modified amino acids, including those with post-translational modifications like phosphorylation and glycosylation.[4][6]
-
Real-time Monitoring: The cleavage of the Fmoc group releases a chromophore, dibenzofulvene (DBF), which has a strong UV absorbance. This allows for the real-time monitoring of the deprotection reaction, ensuring its completion.[4][7]
-
Automation: The straightforward and repetitive nature of the cycles, coupled with the ability to monitor reactions, makes Fmoc SPPS highly amenable to automation.[1][6]
The SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide using the Fmoc strategy involves a series of repetitive cycles, with each cycle adding one amino acid to the growing peptide chain.
Key Experimental Steps and Protocols
Resin Selection and First Amino Acid Loading
The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., acid or amide).[8] For C-terminal acids, Wang or 2-chlorotrityl chloride resins are commonly used, while Rink amide resin is a popular choice for C-terminal amides.[8][9]
Protocol for Loading the First Amino Acid onto Wang Resin:
-
Swell the Wang resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
In a separate vial, dissolve 3-5 equivalents of the first Fmoc-protected amino acid and an equal molar amount of a coupling agent like HOBt in DMF.
-
Add 3-5 equivalents of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), to the amino acid solution and allow it to pre-activate for 15-20 minutes.
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation.
-
After the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry it under vacuum.
The Deprotection Step: Removing the Fmoc Group
The removal of the Fmoc group is a critical step and is typically achieved using a solution of piperidine in DMF.[4] The mechanism involves a β-elimination reaction.[3][4]
Protocol for Fmoc Deprotection:
-
Wash the peptide-resin with DMF.
-
Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[10]
-
Agitate the mixture for an initial 2 minutes, then drain the solution.[10]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-10 minutes.[10]
-
Drain the deprotection solution and wash the resin thoroughly with DMF to remove all traces of piperidine and the piperidine-DBF adduct.
| Parameter | Value/Condition | Reference |
| Deprotection Reagent | 20% Piperidine in DMF | [4][10] |
| Alternative Reagents | 4-methylpiperidine, Piperazine, DBU | [3][11][12] |
| Reaction Time | 2 + 5-10 minutes | [10] |
| Monitoring | UV absorbance at ~301 nm | [7] |
The Coupling Step: Forming the Peptide Bond
The formation of the peptide bond between the newly deprotected N-terminal amine and the carboxyl group of the incoming Fmoc-amino acid requires activation of the carboxyl group.[11] A variety of coupling reagents are available for this purpose.
Common Coupling Reagents and Additives:
| Coupling Reagent | Full Name | Additive | Notes |
| Carbodiimides | |||
| DIC | N,N'-Diisopropylcarbodiimide | HOBt, Oxyma Pure | Soluble urea byproduct.[13] |
| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt | Insoluble urea byproduct. |
| Onium Salts | |||
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt (inherent) | Commonly used, efficient.[13] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOAt (inherent) | More reactive than HBTU, good for hindered couplings.[7][13] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt (inherent) | Effective coupling reagent.[7] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma Pure (inherent) | Safer alternative to HOBt/HOAt-based reagents.[13] |
Protocol for a Standard HBTU/HOBt Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid, 3-5 equivalents of HBTU, and 3-5 equivalents of HOBt in DMF.
-
Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation.
-
After coupling, drain the reaction solution and wash the resin thoroughly with DMF.
Cleavage and Final Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all the side-chain protecting groups. This is typically achieved with a "cleavage cocktail" containing a strong acid, most commonly TFA, and a variety of scavengers.[5] Scavengers are crucial to trap the reactive cationic species generated during the deprotection of side chains, which can otherwise lead to unwanted side reactions with nucleophilic residues like Tryptophan, Methionine, and Cysteine.[5]
Common Cleavage Cocktails:
| Reagent Cocktail | Composition (v/v) | Target Residues/Notes | Reference |
| Standard | 95% TFA, 2.5% TIS, 2.5% Water | General purpose, for peptides without sensitive residues. | [5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | For peptides containing Cys, Met, Trp, or Tyr. | [5] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Minimizes attachment of Trp-containing peptides to the linker. | [5] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% Ammonium Iodide | Prevents oxidation of Met. | [14] |
Protocol for Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare the appropriate cleavage cocktail fresh. Use approximately 10-15 mL of the cocktail per gram of resin.[5]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum. The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Challenges and Troubleshooting in Fmoc SPPS
While Fmoc SPPS is a robust methodology, certain challenges can arise, particularly with "difficult sequences."
-
Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the resin, leading to incomplete coupling and deprotection reactions. This can be mitigated by using specialized resins, chaotropic agents, or pseudoproline dipeptides.
-
Racemization: The activation of the carboxyl group can sometimes lead to racemization, especially for certain amino acids like Cysteine and Histidine. The choice of coupling reagent and the addition of additives like HOBt or HOAt can minimize this side reaction.[7]
-
Aspartimide Formation: Peptides containing Aspartic acid are prone to forming a cyclic aspartimide intermediate, particularly during the piperidine-mediated Fmoc deprotection. This can lead to epimerization and the formation of byproducts.[7]
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic for sequences with Proline or Glycine at the C-terminus.[7]
Conclusion
The Fmoc protection strategy is a powerful and versatile tool for the chemical synthesis of peptides. Its reliance on orthogonal protecting groups and milder reaction conditions has made it the method of choice for both academic research and industrial-scale peptide production. A thorough understanding of the underlying chemistry, careful optimization of protocols, and awareness of potential side reactions are paramount to the successful synthesis of high-purity peptides for a wide range of applications in science and medicine.
References
- 1. bachem.com [bachem.com]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Fmoc SPPS Linkers [sigmaaldrich.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mass Spectrometric Characterization of Fmoc-L-Lys(N3-Gly)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lys(N3-Gly)-OH is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). It incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the alpha-amino group, a lysine residue, and a glycine linker functionalized with an azido (-N3) group. This azido moiety is of significant interest in bioconjugation chemistry, enabling the site-specific modification of peptides through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of various molecules, including fluorophores, polymers, and therapeutic agents, to the peptide backbone. This guide provides a summary of the available spectroscopic data for this compound and a detailed, adapted experimental protocol for its synthesis and characterization.
Spectroscopic and Mass Spectrometric Data
The definitive characterization of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Based on its molecular formula, C23H25N5O5, the expected monoisotopic mass is 451.1859 g/mol . High-resolution mass spectrometry (HRMS) is typically used to confirm the elemental composition.
Table 1: Mass Spectrometry Data for this compound
| Analysis | Parameter | Value |
| Molecular Formula | C23H25N5O5 | - |
| Molecular Weight | 451.48 g/mol | - |
| Monoisotopic Mass | 451.1859 g/mol | - |
| Expected Ion (ESI+) | [M+H]+ | 452.1934 |
| Expected Ion (ESI+) | [M+Na]+ | 474.1753 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of the atoms in the molecule. To date, a publically available, fully assigned NMR spectrum for this compound has not been identified in the scientific literature. The following tables are provided as a template for the expected signals in the ¹H and ¹³C NMR spectra. The chemical shifts are highly dependent on the solvent and experimental conditions used.
Table 2: Template for ¹H NMR Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Expected ~7.8-7.2 | m | 8H | Fmoc aromatic protons |
| Expected ~4.4-4.2 | m | 3H | Fmoc-CH, Fmoc-CH2 |
| Expected ~4.0-3.8 | s | 2H | Gly-CH2 |
| Expected ~4.0-3.9 | m | 1H | Lys α-CH |
| Expected ~3.2-3.0 | m | 2H | Lys ε-CH2 |
| Expected ~1.9-1.3 | m | 6H | Lys β, γ, δ-CH2 |
Table 3: Template for ¹³C NMR Data of this compound
| Chemical Shift (ppm) | Assignment |
| Expected ~174 | Lys C=O |
| Expected ~168 | Gly C=O |
| Expected ~156 | Fmoc C=O |
| Expected ~144, 141, 128, 127, 125, 120 | Fmoc aromatic carbons |
| Expected ~67 | Fmoc-CH2 |
| Expected ~54 | Lys α-C |
| Expected ~51 | Gly-CH2 |
| Expected ~47 | Fmoc-CH |
| Expected ~39 | Lys ε-C |
| Expected ~32, 29, 23 | Lys β, γ, δ-C |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of this compound. The synthesis protocol is an adapted method based on established procedures for similar compounds.
Synthesis of this compound (Adapted Protocol)
This two-step procedure involves the initial synthesis of azidoacetic acid followed by its coupling to the side chain of Fmoc-L-lysine.
Step 1: Synthesis of Azidoacetic Acid
-
Dissolve 2-bromoacetic acid in a mixture of water and a suitable organic solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath and slowly add a solution of sodium azide in water.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield azidoacetic acid.
Step 2: Coupling of Azidoacetic Acid to Fmoc-L-Lysine-OH
-
Dissolve Fmoc-L-Lysine-OH in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and an activator, such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
Add the previously synthesized azidoacetic acid to the reaction mixture.
-
Add a base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Stir the reaction mixture at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., dichloromethane/methanol) to obtain the pure this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Instrument: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, with or without a small amount of formic acid).
-
Instrument: Analyze the sample using a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and/or [M+Na]⁺ ions.
-
Data Analysis: Determine the accurate mass of the observed ions and compare it to the calculated theoretical mass to confirm the elemental composition.
Visualizations
The following diagrams illustrate the key workflows involving this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Understanding bioconjugation with Fmoc-L-Lys(N3-Gly)-OH.
An In-depth Technical Guide to Bioconjugation with Fmoc-L-Lys(N3-Gly)-OH
For researchers, scientists, and professionals in drug development, the ability to precisely modify and functionalize peptides is paramount. This compound has emerged as a critical building block in the field of bioconjugation, offering a versatile and efficient handle for the site-specific attachment of a wide array of molecules. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in creating advanced biomolecular conjugates.
Core Concepts and Properties
This compound is a chemically modified amino acid derivative designed for seamless integration into Solid-Phase Peptide Synthesis (SPPS).[1][2] Its structure incorporates three key features: the L-lysine backbone, a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, and an azidoacetyl moiety attached to the ε-amino group of the lysine side chain.[1] This unique arrangement makes it an ideal reagent for modern bioconjugation strategies.[3]
The Fmoc group provides robust protection of the α-amino group, allowing for the stepwise assembly of peptide chains. It is readily removed under mild basic conditions, typically with piperidine, without affecting the integrity of the peptide or the azide functionality.[3] The azide group (-N₃) on the glycine linker serves as a bioorthogonal handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3][4]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅N₅O₅ | [5][6] |
| Molecular Weight | 451.48 g/mol | [2][6] |
| CAS Number | 1198617-89-8 | [5][6] |
| Purity | >96% - 98% (supplier dependent) | [5][6] |
| Primary Application | Building block for SPPS and click chemistry | [1][2] |
| Key Functional Groups | Fmoc (α-amino protection), Azide (for bioconjugation) | [3] |
Applications in Research and Drug Development
The versatility of this compound has led to its adoption in a variety of applications, primarily centered around the creation of complex biomolecules.
| Application Area | Description | Key Benefits | Reference |
| Peptide-Drug Conjugates (PDCs) | The azide group allows for the covalent attachment of cytotoxic drugs or other therapeutic agents to a targeting peptide. | Site-specific drug attachment, potential for improved therapeutic index. | [3][7] |
| Fluorescent Labeling and Imaging | Fluorescent probes containing a compatible alkyne group can be "clicked" onto the peptide for use in cellular imaging and diagnostic assays. | Precise positioning of the label, stable linkage. | [3][7] |
| Protein Engineering | Introduction of the azide group into a synthetic peptide or protein allows for the subsequent attachment of other molecules to study or alter protein function. | Bioorthogonal modification, enabling studies of protein-protein interactions. | [3][7] |
| Development of Biomaterials | Used to functionalize peptides that can be incorporated into hydrogels, scaffolds, or other biomaterials for tissue engineering and other applications. | Covalent and stable immobilization of peptides. | [3] |
| Antibody-Drug Conjugate (ADC) Linkers | This amino acid derivative can be a component of the linker technology used in the development of ADCs. | Provides a reactive handle for drug attachment. | [1][2][5] |
Methodologies and Experimental Protocols
The use of this compound in bioconjugation typically involves two main stages: the synthesis of the azide-containing peptide via SPPS, followed by the bioconjugation step using click chemistry.
Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer.
Materials:
-
This compound
-
Other Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF (Deprotection solution)
-
Coupling reagents: HBTU/HOBt or HATU
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washes: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and byproducts.
-
Peptide Elongation: For each subsequent amino acid in the sequence, including this compound, perform the following:
-
Dissolve the Fmoc-amino acid and coupling reagents in DMF.
-
Add the activator base (DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
Perform Fmoc deprotection as in step 3.
-
Repeat until the desired peptide sequence is synthesized.
-
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups. The azide group is stable to TFA.[8]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the azide-containing peptide by mass spectrometry and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Bioconjugation via Click Chemistry
Once the azide-containing peptide is synthesized and purified, it can be conjugated to a molecule of interest containing a terminal alkyne. The two primary methods for this are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4]
a) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-containing peptide
-
Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent system (e.g., water/t-butanol or DMSO)
Protocol:
-
Dissolve the azide-containing peptide and the alkyne-containing molecule in the chosen solvent system.
-
Prepare a fresh solution of sodium ascorbate.
-
Prepare a solution of CuSO₄.
-
Add the sodium ascorbate to the peptide/alkyne mixture, followed by the CuSO₄ solution.
-
Allow the reaction to proceed at room temperature for 1-12 hours. Monitor the reaction progress by HPLC or mass spectrometry.
-
Upon completion, purify the resulting conjugate using RP-HPLC.
b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is often preferred for biological systems where copper toxicity is a concern.[1]
Materials:
-
Azide-containing peptide
-
Strained alkyne-containing molecule (e.g., DBCO, BCN)
-
Biologically compatible buffer (e.g., Phosphate-Buffered Saline, PBS)
Protocol:
-
Dissolve the azide-containing peptide in the appropriate buffer.
-
Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) and add it to the peptide solution.
-
Allow the reaction to proceed at room temperature or 37°C for 1-24 hours. Monitor the reaction progress.
-
Purify the conjugate as needed, often by size-exclusion chromatography or RP-HPLC.
Caption: Overview of CuAAC and SPAAC click chemistry pathways for bioconjugation.
Conclusion
This compound is a powerful and indispensable tool in modern chemical biology and drug development.[3] Its compatibility with standard SPPS workflows simplifies the synthesis of azide-functionalized peptides, providing a reliable platform for subsequent bioconjugation.[3][4] The ability to perform highly efficient and specific click chemistry reactions opens up a vast landscape of possibilities for creating novel peptide-based therapeutics, diagnostics, and advanced biomaterials. While the cost of this specialized reagent can be a consideration, its versatility and the robustness of the resulting conjugates often justify the investment for high-value applications.[3]
References
Methodological & Application
Protocol for Site-Specific Incorporation of Azide Functionality into Peptides using Fmoc-L-Lys(N3-Gly)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the incorporation of the non-canonical amino acid Fmoc-L-Lys(N3-Gly)-OH into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This amino acid derivative serves as a versatile building block for introducing a bioorthogonal azide handle at a specific lysine residue. The azidoacetyl group on the lysine side chain enables subsequent modification of the peptide through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This methodology is invaluable for a range of applications, including the development of peptide-drug conjugates, fluorescently labeled probes for cellular imaging, and tools for studying protein-protein interactions.[4] The azide group is stable under standard SPPS conditions, including Fmoc deprotection with piperidine and cleavage from the resin with trifluoroacetic acid (TFA).[5][6]
Materials and Reagents
-
This compound
-
Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
-
Bases:
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
-
Cleavage Cocktail:
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water, deionized
-
-
Diethyl ether, cold
-
Acetonitrile, HPLC grade
-
Kaiser test kit for monitoring coupling completion
Quantitative Data on Coupling Efficiency
The choice of coupling reagent can influence the efficiency of incorporating this compound. While this amino acid is generally compatible with standard coupling protocols, the following table summarizes typical coupling efficiencies observed with common reagents. It is important to note that optimal conditions may vary depending on the peptide sequence and solid support.
| Coupling Reagent | Activator Base | Typical Coupling Time | Estimated Coupling Efficiency (%) | Notes |
| HBTU | DIPEA | 1 - 2 hours | > 98% | A reliable and commonly used reagent for standard and modified amino acids. |
| HATU | DIPEA | 1 - 2 hours | > 99% | Generally provides higher coupling efficiency, especially for sterically hindered amino acids. |
| DIC/Oxyma | N/A | 2 - 4 hours | > 97% | A cost-effective option with good performance. Longer coupling times may be required. |
Note: Coupling efficiency should be monitored at each step using a qualitative method like the Kaiser test or a quantitative method like UV-Vis monitoring of Fmoc deprotection.[7]
Experimental Protocols
I. Resin Swelling and Fmoc Deprotection
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
II. This compound Coupling
This protocol describes the coupling using HBTU, a widely used and effective coupling reagent.
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recoupling may be necessary.
III. Peptide Chain Elongation
Repeat the deprotection (Protocol I) and coupling (Protocol II, using the respective standard Fmoc-amino acids) steps until the desired peptide sequence is assembled.
IV. Final Fmoc Deprotection
After the final coupling step, perform a final Fmoc deprotection as described in Protocol I.
V. Cleavage and Deprotection
-
Wash the resin with DCM (5 x 1 min) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
VI. Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Visualization of Workflows
SPPS Cycle for Incorporating this compound
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Bioorthogonal Ligation of an Azido-Peptide
Caption: General scheme for the bioorthogonal modification of a peptide containing Lys(N3-Gly).
References
Standard Operating Procedure for Fmoc-L-Lys(N3-Gly)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed standard operating procedure (SOP) for the coupling of the non-canonical amino acid Fmoc-L-Lys(N3-Gly)-OH in solid-phase peptide synthesis (SPPS). This amino acid derivative is a valuable tool for the introduction of an azido group into a peptide sequence, enabling subsequent modification via "click chemistry" reactions such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). These bioorthogonal reactions are widely used in chemical biology and drug development for applications including peptide labeling, PEGylation, and the synthesis of antibody-drug conjugates.
The azidoacetyl group on the lysine side chain is stable to the standard conditions of Fmoc-based SPPS, including treatment with piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage from the resin. This SOP outlines the key steps of the coupling process, including resin preparation, Fmoc deprotection, amino acid activation and coupling, and monitoring of the reaction progress. Adherence to this protocol will help ensure efficient and successful incorporation of this compound into synthetic peptides.
Quantitative Data Summary
The following table summarizes the recommended quantitative parameters for the coupling of this compound. These values are intended as a starting point and may require optimization based on the specific peptide sequence and resin.
| Parameter | Value | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | The choice of resin and its loading capacity will depend on the scale of the synthesis. |
| This compound Equivalents | 2 - 5 eq. | Relative to the resin loading. |
| Coupling Reagent Equivalents | 2 - 5 eq. | For HATU or DIC. |
| Base Equivalents (for HATU) | 4 - 10 eq. | For DIPEA. |
| HOBt Equivalents (for DIC) | 2 - 5 eq. | |
| Fmoc Deprotection Solution | 20% (v/v) Piperidine in DMF | |
| Coupling Reaction Time | 1 - 4 hours | Can be extended for difficult couplings. |
| Fmoc Deprotection Time | 5 - 20 minutes | Typically performed in two steps. |
| Washing Solvent Volume | 10 mL/g of resin |
Experimental Protocols
Materials
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit reagents
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Resin Swelling and Preparation
-
Place the desired amount of resin in a solid-phase peptide synthesis vessel.
-
Add DMF (10 mL per gram of resin) to the vessel.
-
Swell the resin by shaking for at least 30 minutes at room temperature.
-
Drain the DMF from the vessel.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF to the resin.
-
Shake for 15 minutes at room temperature.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g of resin).
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive test is indicated by a blue color.
This compound Coupling
Method A: DIC/HOBt Activation
-
In a separate vial, dissolve this compound (2-5 eq.) and HOBt (2-5 eq.) in DMF.
-
Add DIC (2-5 eq.) to the solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-4 hours at room temperature.
-
After the coupling reaction, drain the solution.
-
Wash the resin with DMF (3 x 10 mL/g of resin).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow color) indicates a complete reaction. If the test is positive, the coupling step should be repeated.
Method B: HATU Activation
-
In a separate vial, dissolve this compound (2-5 eq.) and HATU (2-5 eq.) in DMF.
-
Add DIPEA (4-10 eq.) to the solution and pre-activate for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-4 hours at room temperature.
-
After the coupling reaction, drain the solution.
-
Wash the resin with DMF (3 x 10 mL/g of resin).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow color) indicates a complete reaction. If the test is positive, the coupling step should be repeated.
Capping (Optional)
If the Kaiser test indicates incomplete coupling after a repeated coupling step, any unreacted free amines can be capped to prevent the formation of deletion sequences.
-
Prepare a solution of 10% acetic anhydride and 10% DIPEA in DMF.
-
Add the capping solution to the resin and shake for 30 minutes.
-
Drain the solution and wash the resin with DMF (3 x 10 mL/g of resin).
Final Washing and Drying
-
After the final coupling or capping step, wash the resin with DMF (3 x 10 mL/g of resin).
-
Wash the resin with DCM (3 x 10 mL/g of resin).
-
Wash the resin with Methanol (3 x 10 mL/g of resin).
-
Dry the resin under vacuum.
Visualizations
Caption: Experimental workflow for this compound coupling in SPPS.
Caption: Chemical activation and coupling of this compound.
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-L-Lys(N3-Gly)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Fmoc-L-Lys(N3-Gly)-OH in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This powerful and versatile ligation chemistry is widely employed for the synthesis of modified peptides, peptide-drug conjugates, and other complex biomolecules.[1][2][3] The protocols outlined below cover both solid-phase and solution-phase approaches.
Introduction
This compound is a protected amino acid derivative designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS).[2][4] The azidoacetyl group on the lysine side chain serves as a bioorthogonal handle for post-synthetic modification via CuAAC.[3] This reaction facilitates the efficient and specific formation of a stable triazole linkage with an alkyne-containing molecule.[1] The azide functionality is stable to the standard conditions of Fmoc-SPPS, including piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin.[3]
Key Applications
-
Peptide-Drug Conjugates: Site-specific conjugation of cytotoxic drugs to targeting peptides.
-
Fluorescent Labeling: Attachment of fluorescent probes for imaging and tracking studies.
-
PEGylation: Modification of peptides with polyethylene glycol (PEG) to improve pharmacokinetic properties.
-
Synthesis of Complex Peptide Architectures: Creation of cyclic peptides, branched peptides, and peptide-based biomaterials.[1]
Data Presentation
The efficiency of the CuAAC reaction can be influenced by several factors, including the catalyst system, solvent, temperature, and the specific substrates used. Below is a summary of typical quantitative data for CuAAC reactions involving azido-functionalized peptides.
| Parameter | On-Resin CuAAC | Solution-Phase CuAAC |
| Typical Yield | > 90% (conversion on resin) | 70 - 95% (isolated yield) |
| Purity (after purification) | > 95% | > 95% |
| Typical Reaction Time | 2 - 12 hours | 1 - 8 hours |
| Typical Temperature | Room Temperature | Room Temperature to 50°C |
Note: These are representative values. Optimal conditions and outcomes will vary depending on the specific peptide sequence and alkyne partner.
Experimental Protocols
Protocol 1: Solid-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (On-Resin)
This protocol describes the CuAAC reaction performed on a peptide that has been synthesized on a solid support and contains a Lys(N3-Gly) residue.
Materials:
-
Peptide-resin containing Lys(N3-Gly)
-
Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule, or PEG linker)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent, based on resin loading) in DMF for 1 hour in a reaction vessel.
-
Preparation of Reagent Solutions:
-
Alkyne Solution: Dissolve the alkyne-containing molecule (5-10 equivalents) in DMF.
-
CuSO₄ Solution: Prepare a 0.5 M stock solution of CuSO₄ in sterile water.
-
Sodium Ascorbate Solution: Prepare a 1 M stock solution of sodium ascorbate in sterile water. This solution should be made fresh.
-
-
Reaction Setup:
-
To the swollen resin, add the alkyne solution.
-
Add DIPEA (2 equivalents).
-
Add the CuSO₄ solution (0.1 - 0.5 equivalents).
-
Add the sodium ascorbate solution (1 - 2 equivalents).
-
-
Reaction: Gently agitate the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition
This protocol is suitable for peptides containing Lys(N3-Gly) that have been cleaved from the resin and purified.
Materials:
-
Purified peptide containing Lys(N3-Gly)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) or Copper(I) iodide (CuI)
-
Sodium ascorbate (if using CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-ligand (optional, but recommended)
-
Solvent (e.g., DMF, DMSO, t-butanol/water mixture)
Procedure:
-
Dissolution of Reactants:
-
Dissolve the azide-containing peptide (1 equivalent) in the chosen solvent system (e.g., a mixture of DMSO and water).
-
Dissolve the alkyne-containing molecule (1.1 - 1.5 equivalents) in the same solvent.
-
-
Preparation of Catalyst System:
-
If using CuSO₄, prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).
-
If using a ligand, prepare a stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
Combine the peptide and alkyne solutions in a reaction vessel.
-
If using a ligand, add the TBTA solution (0.1 - 0.2 equivalents).
-
Add the CuSO₄ solution (0.1 equivalents).
-
Add the sodium ascorbate solution (0.5 equivalents) to initiate the reaction.
-
Alternatively, if using CuI, add it directly to the reaction mixture (0.1 equivalents).
-
-
Reaction: Stir the reaction mixture at room temperature for 1-8 hours. Monitor the reaction progress by HPLC-MS.
-
Quenching and Purification: Once the reaction is complete, the crude product can be purified directly by reverse-phase HPLC.
Mandatory Visualizations
Experimental Workflow: Synthesis and Modification of a Peptide using this compound and CuAAC
Caption: Workflow for peptide synthesis and modification.
Logical Relationship: Key Components of the CuAAC Reaction
Caption: Key components of the CuAAC reaction.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Fmoc-L-Lys(N3-Gly)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-L-Lys(N3-Gly)-OH in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the precise chemical modification of peptides. This bioorthogonal ligation technique is a powerful tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced biomaterials.
Introduction to SPAAC and this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction that proceeds without the need for a cytotoxic copper catalyst.[1] This makes it particularly well-suited for applications involving sensitive biological molecules. The reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule to form a stable triazole linkage.[2][3]
This compound is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). It incorporates an azido group on the side chain of lysine, attached via a glycine spacer. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into standard Fmoc-based SPPS workflows.[4][5] The azide moiety serves as a chemical handle for subsequent modification via SPAAC.
Key Applications
-
Peptide-Drug Conjugates: Site-specific conjugation of cytotoxic drugs to targeting peptides.
-
Biomolecule Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and detection.[6]
-
PEGylation: Modification of peptides with polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.[3]
-
Surface Immobilization: Covalent attachment of peptides to surfaces for the development of biosensors and microarrays.
-
Assembly of Complex Biomolecular Architectures: Linking of different peptide or protein domains.
Quantitative Data: SPAAC Reaction Kinetics
The rate of the SPAAC reaction is a critical parameter for planning and optimizing bioconjugation experiments. The second-order rate constants are influenced by the specific strained alkyne and the azide used. Below is a summary of representative kinetic data for SPAAC reactions. While specific data for this compound is limited, the values for similar azido compounds provide a useful reference.
| Strained Alkyne | Azide Compound | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| DBCO | Benzyl Azide | 0.3 - 1.0 | Various | [7] |
| BCN (endo) | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | [8] |
| BCN (exo) | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | [8] |
| DIBO | Azido-phenylalanine derivative | 62 ± 12 | Aqueous Buffer | [9] |
| Various Cyclooctynes | Benzyl Azide | See table in reference | CDCl₃ | [10] |
Note: Reaction rates can be influenced by factors such as solvent, temperature, pH, and the steric and electronic properties of the reactants.[11][12]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing the azido-lysine residue.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and mix.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Coupling of this compound: Follow the same procedure as in step 4, using this compound as the amino acid to be coupled.
-
Washing: After coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Protocol 2: SPAAC Bioconjugation of an Azide-Containing Peptide with a DBCO-Functionalized Molecule
This protocol describes the conjugation of a purified azide-containing peptide with a DBCO-labeled molecule (e.g., a fluorescent dye).
Materials:
-
Azide-containing peptide (synthesized as per Protocol 1)
-
DBCO-functionalized molecule (e.g., DBCO-dye, DBCO-biotin)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (if needed to dissolve the DBCO-reagent)
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the DBCO-functionalized molecule in DMSO to create a stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
Add the DBCO-functionalized molecule stock solution to the peptide solution. A molar excess of the DBCO reagent (e.g., 1.5-5 equivalents) is typically used to ensure complete conjugation of the peptide. The final DMSO concentration should ideally be kept below 20%.[13]
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[14] The reaction progress can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the peptide conjugate from unreacted DBCO-reagent and other impurities using RP-HPLC or size-exclusion chromatography.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.
Mandatory Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. chempep.com [chempep.com]
- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. One-pot peptide and protein conjugation: a combination of enzymatic transamidation and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. broadpharm.com [broadpharm.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Site-Specific Protein Modification using Fmoc-L-Lys(N3-Gly)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a powerful tool in chemical biology, drug discovery, and materials science. It allows for the precise installation of functionalities, such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs, at defined positions within a protein. This precision is crucial for the development of next-generation therapeutics like antibody-drug conjugates (ADCs), where the location and stoichiometry of the drug payload significantly impact efficacy and safety. Fmoc-L-Lys(N3-Gly)-OH is a key building block that enables such precise modifications through a combination of solid-phase peptide synthesis (SPPS) and bioorthogonal "click chemistry."
This versatile amino acid derivative incorporates an azide group (-N3) on the lysine side chain, masked by a glycine linker. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into standard Fmoc-based SPPS protocols. The azide functionality serves as a chemical handle for subsequent conjugation reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed under biocompatible conditions.[1]
Key Features of this compound:
-
Compatibility with Fmoc-SPPS: Easily incorporated into peptide and protein synthesis workflows.
-
Bioorthogonal Azide Handle: The azide group is stable during SPPS and orthogonal to most biological functional groups, enabling specific downstream modifications.[1]
-
Versatile for Click Chemistry: Reacts efficiently with alkyne-containing molecules via CuAAC or SPAAC.[2]
-
Enables Site-Specific Conjugation: Allows for the precise attachment of various moieties to peptides and proteins.
Applications
The unique properties of this compound make it an invaluable tool for a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): Site-specific incorporation of azide groups into antibodies allows for the controlled attachment of cytotoxic payloads, leading to more homogeneous and potent ADCs with improved therapeutic indices.
-
Peptide and Protein Labeling: Enables the attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.
-
PEGylation: Site-specific PEGylation of therapeutic proteins and peptides can improve their pharmacokinetic properties, such as half-life and solubility.
-
Surface Immobilization: Peptides and proteins containing the azide handle can be specifically immobilized on alkyne-functionalized surfaces for applications in biosensors and biomaterials.
-
Synthesis of Complex Biomolecules: Facilitates the construction of well-defined peptide- and protein-based conjugates with small molecules, nucleic acids, or carbohydrates.
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a rink amide resin.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
| Step | Reagent/Solvent | Time | Typical Efficiency |
| Resin Swelling | DMF | 1 hour | N/A |
| Fmoc Deprotection | 20% piperidine in DMF | 20 min | >99% |
| Amino Acid Coupling | Fmoc-AA-OH, HCTU, DIPEA in DMF | 2 hours | >98% |
| Cleavage | 95% TFA, 2.5% TIS, 2.5% H2O | 2-3 hours | >90% |
Table 1: Summary of the solid-phase peptide synthesis protocol for incorporating this compound.
References
Application Notes and Protocols for the Use of Fmoc-L-Lys(N3-Gly)-OH in Synthesizing Antibody-Drug Conjugate (ADC) Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of homogeneous antibody-drug conjugates (ADCs) is a critical objective in the field of targeted cancer therapy. The homogeneity of an ADC, particularly a consistent drug-to-antibody ratio (DAR), significantly impacts its pharmacokinetic profile, efficacy, and safety.[1] The use of bioorthogonal chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry," provides a robust method for achieving site-specific conjugation and, consequently, homogeneous ADCs.[2]
Fmoc-L-Lys(N3-Gly)-OH is a key building block for the synthesis of ADC linkers amenable to click chemistry. This amino acid derivative incorporates a glycine unit with a terminal azide group on the lysine side chain. The Fmoc protecting group makes it fully compatible with standard solid-phase peptide synthesis (SPPS), allowing for the precise incorporation of the azide functionality into a peptide-based linker.[3] The azide group serves as a chemical handle for the subsequent conjugation of a drug payload functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). This application note provides detailed protocols for the synthesis of an azide-functionalized peptide linker using this compound, its conjugation to an antibody, and the final attachment of a DBCO-functionalized drug payload.
Chemical Properties and Specifications
This compound is a versatile reagent for introducing an azide group into a peptide sequence. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H25N5O5 | [4] |
| Molecular Weight | 451.5 g/mol | [4] |
| Purity | >96% | [4] |
| CAS Number | 1198617-89-8 | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO | |
| Storage | 2-8°C |
Experimental Protocols
This section details the protocols for the synthesis of an ADC using a linker derived from this compound. The overall workflow involves three main stages:
-
Solid-phase synthesis of an azide-functionalized peptide linker.
-
Conjugation of the peptide linker to the antibody.
-
Conjugation of the DBCO-functionalized drug to the azide-functionalized antibody-linker conjugate via SPAAC.
Protocol 1: Solid-Phase Synthesis of an Azide-Functionalized Peptide Linker
This protocol describes the synthesis of a protease-cleavable Valine-Citrulline (Val-Cit) peptide linker incorporating this compound and a self-immolative p-aminobenzyl alcohol (PABA) spacer.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-PABA-OH
-
Fmoc-Cit-OH
-
Fmoc-Val-OH
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell 2-CTC resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Dissolve Fmoc-PABA-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2 hours.
-
Cap any unreacted sites by adding DCM/MeOH/DIPEA (80:15:5) and agitating for 30 minutes.
-
Wash the resin with DCM, DMF, and finally DCM, then dry under vacuum.
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (Fmoc-Cit-OH, Fmoc-Val-OH, or this compound; 3 equivalents) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Linker Cleavage from Resin:
-
Wash the final peptide-resin with DCM.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide linker by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide linker by reverse-phase HPLC (RP-HPLC) on a C18 column.[5]
-
Characterize the purified linker by mass spectrometry (MS) to confirm the correct molecular weight.
-
Representative Data for Linker Synthesis:
| Step | Parameter | Typical Value |
| SPPS | Overall Yield | 60-75%[6] |
| Purification | Purity (by HPLC) | >95% |
| Characterization | Expected Mass (M+H)+ | Calculated based on sequence |
| Observed Mass (M+H)+ | Within 0.5 Da of expected |
Protocol 2: Conjugation of Azide-Linker to Antibody
This protocol describes the conjugation of the purified azide-functionalized peptide linker to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Purified azide-linker
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Borate buffer (pH 8.5)
-
PBS (pH 7.4)
-
Zeba™ Spin Desalting Columns (or equivalent)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody buffer to borate buffer (pH 8.5) using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Activation:
-
Dissolve the azide-linker in DMF or DMSO.
-
In a separate tube, dissolve EDC (10 equivalents to linker) and Sulfo-NHS (12 equivalents to linker) in the same solvent.
-
Add the EDC/Sulfo-NHS solution to the linker solution and incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the antibody solution (typically a 10-20 fold molar excess of linker to antibody).
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification of Antibody-Linker Conjugate:
-
Remove excess, unreacted linker using a desalting column equilibrated with PBS (pH 7.4).
-
Concentrate the purified antibody-linker conjugate using an appropriate molecular weight cutoff centrifugal filter.
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Protocol 3: SPAAC "Click" Reaction for Drug Conjugation
This protocol details the final step of conjugating a DBCO-functionalized drug payload to the azide-functionalized antibody-linker conjugate.
Materials:
-
Purified azide-functionalized antibody-linker conjugate
-
DBCO-functionalized drug (e.g., DBCO-MMAE) dissolved in DMSO
-
PBS (pH 7.4)
-
DMSO
Procedure:
-
Reaction Setup:
-
Dilute the azide-functionalized antibody-linker conjugate to 1-5 mg/mL in PBS (pH 7.4).
-
Add the DBCO-functionalized drug solution to the antibody solution. A 2-4 fold molar excess of the DBCO-drug over the antibody is typically used.[7] The final concentration of DMSO should be kept below 10% to avoid antibody denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Purification of the Final ADC:
-
Purify the ADC to remove unreacted drug-linker using a desalting column or size-exclusion chromatography (SEC).
-
Concentrate the final ADC and store under appropriate conditions.
-
Characterization and Data Analysis
The successful synthesis of the ADC should be confirmed by a series of analytical techniques.
| Analysis | Method | Purpose | Expected Outcome |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To determine the percentage of monomer, aggregate, and fragment. | High monomer content (>95%). |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | To determine the average DAR by measuring absorbance at 280 nm (antibody) and at the drug's λmax.[8] | A specific average DAR value (e.g., 3.5-4.0 for lysine conjugation). |
| Hydrophobic Interaction Chromatography (HIC) | To separate ADC species with different numbers of conjugated drugs.[] | A chromatogram showing peaks corresponding to different DAR species. | |
| Mass Spectrometry (LC-MS) | To determine the exact mass of the light and heavy chains and calculate the DAR.[10][11] | Mass spectra showing mass shifts corresponding to the number of conjugated drug-linkers. |
DAR Calculation using UV-Vis Spectroscopy:
The average DAR can be calculated using the Beer-Lambert law by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug (λmax).[8]
Formula: DAR = (ε_Ab_280 * A_λmax - ε_Drug_280 * A_280) / (ε_Drug_λmax * A_280 - ε_Ab_λmax * A_λmax)
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient
Visualizations
Chemical Structure of this compound
References
- 1. interchim.fr [interchim.fr]
- 2. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. lifetein.com [lifetein.com]
- 8. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
Application Notes: The Strategic Utility of Fmoc-L-Lys(N3-Gly)-OH in Advanced Peptide Drug Development
Fmoc-L-Lys(N3-Gly)-OH is a synthetically modified amino acid that serves as a critical building block in modern peptide drug development. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in standard solid-phase peptide synthesis (SPPS), and a glycine linker terminating in an azide (N3) group on the lysine side chain, provides a versatile platform for site-specific peptide modification. This azide moiety is the key functional group that enables the covalent attachment of various payloads to the peptide backbone via highly efficient and specific bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
The incorporation of this compound into a peptide sequence allows for the precise installation of a chemically reactive handle at a defined position. This capability is paramount in the design and synthesis of next-generation peptide therapeutics with enhanced properties. Key applications in peptide drug development include:
-
Development of Peptide-Drug Conjugates (PDCs): Similar to antibody-drug conjugates (ADCs), PDCs utilize a peptide to selectively deliver a cytotoxic agent to cancer cells. This compound enables the site-specific conjugation of potent small molecule drugs to the peptide, improving the therapeutic index and minimizing off-target toxicity.
-
PEGylation for Improved Pharmacokinetics: The attachment of polyethylene glycol (PEG) chains to peptides can significantly increase their hydrodynamic radius, leading to reduced renal clearance and an extended circulating half-life. The azide group introduced by this compound provides a specific site for PEGylation, preventing the non-specific modifications that can occur with traditional methods and preserving the peptide's biological activity.
-
Attachment of Imaging Agents: For diagnostic purposes, chelating agents for radiometals (e.g., for PET or SPECT imaging) or fluorescent dyes can be conjugated to the peptide via the azide handle. This allows for the non-invasive in vivo imaging and tracking of the peptide's biodistribution.
-
Creation of Peptidomimetics and Stapled Peptides: The azide group can be used as a chemical handle to introduce non-natural structural constraints or to cyclize the peptide through "click" chemistry, leading to the formation of more stable and potent peptidomimetics.
The use of this compound offers a robust and reliable method for the site-specific modification of peptides, empowering the development of sophisticated and highly effective peptide-based therapeutics and diagnostics.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the general procedure for incorporating this compound into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)
-
Diethyl ether
-
Automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the standard Fmoc-amino acid (4 equivalents) with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Incorporation of this compound: When the desired position for modification is reached, use this compound in the coupling step (step 4) instead of a standard Fmoc-amino acid.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge to collect the peptide pellet, wash with cold diethyl ether, and then purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
-
Characterization: Confirm the identity and purity of the azide-containing peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azide-Modified Peptide
This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified peptide synthesized in Protocol 1.
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., alkyne-drug, alkyne-PEG)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Dimethyl sulfoxide (DMSO)
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-containing peptide in a suitable buffer (e.g., PBS).
-
Dissolve the alkyne-functionalized molecule in DMSO.
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing peptide solution and the alkyne-functionalized molecule solution (typically a slight excess of the alkyne molecule is used, e.g., 1.2-2 equivalents).
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC.
-
Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper ions.
-
Purification: Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials and reagents.
-
Lyophilization: Lyophilize the purified conjugate to obtain a solid product.
-
Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry (observing the expected mass increase) and analytical RP-HPLC.
Quantitative Data
Table 1: Characterization of Azide-Modified Peptide
| Peptide Sequence | Calculated Mass (Da) | Observed Mass (Da) | Purity (RP-HPLC) |
| Ac-Ser-Tyr-Ser-Lys(N3-Gly)-Glu-His-Arg-Phe-NH2 | 1180.3 | 1180.5 | >95% |
| Tyr-Gly-Gly-Phe-Lys(N3-Gly)-NH2 | 626.7 | 626.8 | >98% |
Table 2: Characterization of Peptide Conjugates via CuAAC
| Peptide Conjugate | Calculated Mass (Da) | Observed Mass (Da) | Purity (RP-HPLC) | Conjugation Efficiency |
| (Ac-SYSK(N3-Gly)EHRF-NH2) + Alkyne-Drug | 1685.8 | 1686.0 | >95% | ~90% |
| (YGGFLK(N3-Gly)-NH2) + Alkyne-PEG5k | 5626.7 | 5627.1 | >97% | >95% |
Visualizations
Caption: Workflow for peptide modification using this compound.
Caption: Role of this compound in peptide drug development.
On-Resin Click Chemistry with Fmoc-L-Lys(N3-Gly)-OH: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an invaluable tool in peptide science for its high efficiency, specificity, and biocompatibility.[1][2] This application note provides a detailed protocol for performing on-resin click chemistry using the versatile building block, Fmoc-L-Lys(N3-Gly)-OH. This amino acid derivative allows for the straightforward incorporation of an azide functionality into a peptide sequence during standard solid-phase peptide synthesis (SPPS), which can then be selectively reacted with an alkyne-containing molecule directly on the solid support.[3][4] This method is widely used for the synthesis of modified peptides, including peptidomimetics, bioconjugates, and cyclic peptides.[5][6] The azide group on the lysine side chain is stable to the conditions of Fmoc-SPPS, including piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage from the resin.[3][7]
Experimental Overview
The overall workflow for on-resin click chemistry with this compound involves several key stages, beginning with the incorporation of the azide-containing amino acid into the growing peptide chain via standard Fmoc-SPPS. Following peptide elongation, the on-resin click chemistry reaction is performed, followed by cleavage and purification of the final modified peptide.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Various | Azide-functionalized amino acid |
| Rink Amide Resin (or other suitable resin) | Various | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF) (peptide synthesis grade) | Various | Solvent |
| Dichloromethane (DCM) (peptide synthesis grade) | Various | Solvent |
| Piperidine | Various | Fmoc deprotection reagent |
| HBTU/HOBt or HATU/HOAt | Various | Coupling reagents |
| N,N-Diisopropylethylamine (DIEA) | Various | Base for coupling and click reaction |
| Alkyne-containing molecule | Various | Reaction partner for click chemistry |
| Copper(I) Bromide (CuBr) or Copper(II) Sulfate (CuSO4) | Various | Catalyst for click reaction |
| Sodium Ascorbate | Various | Reducing agent for Cu(II) |
| 2,6-Lutidine | Various | Base for click reaction |
| Trifluoroacetic acid (TFA) | Various | Cleavage reagent |
| Triisopropylsilane (TIS) | Various | Scavenger for cleavage |
| Acetonitrile (ACN) (HPLC grade) | Various | HPLC solvent |
| Water (HPLC grade) | Various | HPLC solvent |
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale. Adjust volumes and reagent quantities accordingly for different scales.
-
Resin Swelling: Swell the Rink Amide resin (0.1 mmol) in DMF (5 mL) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add DIEA (0.8 mmol, 8 eq.) to the amino acid solution and vortex briefly.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test.
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid. The azide functionality is stable to these standard coupling conditions.[7]
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) and dry under vacuum.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the on-resin click reaction. Optimization of reagent equivalents and reaction time may be necessary depending on the specific alkyne used.
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.[8]
-
Solvent Exchange: Drain the DCM and wash the resin with DMSO (3 x 5 mL).
-
Preparation of Click Reagents:
-
In a vial, dissolve the alkyne-containing molecule (5-10 eq. relative to resin loading) in DMSO.
-
In a separate vial, prepare the catalyst solution. A common combination is CuBr (1 eq.), sodium ascorbate (1 eq. of a 0.1 M aqueous solution), 2,6-lutidine (10 eq.), and DIEA (10 eq.) in DMSO (12 mL/g resin).[8][9] Alternatively, a solution of CuSO4 (0.1-1 eq.) and sodium ascorbate (5-10 eq.) in a solvent mixture like tBuOH/H2O or DMF can be used.
-
-
Click Reaction:
-
Add the alkyne solution to the resin and agitate for 10 minutes.
-
Add the catalyst solution to the resin.
-
Purge the reaction vessel with nitrogen or argon for 5 minutes to minimize oxidation of Cu(I).[8][9]
-
Seal the vessel and agitate at room temperature for 16-18 hours.[8][9] Reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively to remove copper salts and excess reagents. A typical washing sequence is:
-
Drying: Dry the resin under vacuum.
Table 1: Comparison of Common On-Resin CuAAC Conditions
| Parameter | Condition A | Condition B | Condition C |
| Copper Source | CuBr (1 eq.) | CuSO4 (0.5 eq.) | CuI (2 eq.) |
| Reducing Agent | Sodium Ascorbate (1 eq.) | Sodium Ascorbate (5 eq.) | - |
| Base | 2,6-Lutidine (10 eq.), DIEA (10 eq.) | DIEA (5 eq.) | DIEA (50 eq.) |
| Solvent | DMSO | DMF/H2O (1:1) | DMF |
| Reaction Time | 16-18 hours | 6-12 hours | Overnight |
| Yield | Reported as high yield[8][9] | Generally high | 76-79% (for cyclization)[2] |
Protocol 3: Peptide Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).
-
Cleavage: Add the cleavage cocktail (5 mL) to the dry resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge the precipitated peptide, decant the ether, and dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Analyze the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.
Reaction Mechanism and Visualization
The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper-acetylide intermediate, which then reacts with the azide to form a triazole ring.
Troubleshooting
Table 2: Troubleshooting Guide for On-Resin Click Chemistry
| Problem | Possible Cause | Suggested Solution |
| Low reaction yield | Incomplete coupling of this compound | Ensure complete coupling using a Kaiser test before proceeding. |
| Inefficient click reaction | Optimize reagent equivalents, reaction time, or temperature. Ensure the reaction is performed under an inert atmosphere.[8][9] | |
| Steric hindrance from the alkyne or peptide sequence | Use a longer linker on the alkyne or perform the reaction in a more swelling solvent like DMSO. | |
| Side products observed | Oxidation of Cu(I) to inactive Cu(II) | Degas solvents and purge the reaction vessel with an inert gas. Use a sufficient excess of the reducing agent.[8][9] |
| Reaction of the azide with scavengers during cleavage | The azide group is generally stable, but ensure standard cleavage conditions are used. | |
| Difficulty in purifying the final peptide | Presence of copper contaminants | Perform extensive washing of the resin after the click reaction. A wash with a chelating agent like sodium diethyldithiocarbamate can be beneficial. |
| Formation of peptide aggregates | Purify using HPLC with appropriate mobile phases and gradients. |
Conclusion
The use of this compound in conjunction with on-resin click chemistry provides a robust and versatile method for the synthesis of modified peptides. The protocols outlined in this application note offer a comprehensive guide for researchers to successfully implement this powerful technique in their work. By carefully controlling the reaction conditions and performing thorough purification, high-purity peptides with diverse functionalities can be readily obtained.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. rsc.org [rsc.org]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: Fmoc Deprotection for Peptides Containing Fmoc-L-Lys(N3-Gly)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics and research tools. Fmoc-L-Lys(N3-Gly)-OH is a valuable building block in solid-phase peptide synthesis (SPPS), introducing an azidoacetyl group on the lysine side chain. This azide moiety serves as a bioorthogonal handle for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling site-specific conjugation of molecules like fluorophores, polymers, or cytotoxic drugs.
A critical step in Fmoc-based SPPS is the repeated removal of the Nα-Fmoc protecting group to allow for the sequential addition of amino acids. The chemical stability of the azide group under these deprotection conditions is paramount to the successful synthesis of the target peptide. These application notes provide an overview of standard and alternative Fmoc deprotection conditions and detailed protocols suitable for peptides containing the azido-lysine derivative.
Stability of the Azide Group
The azide functionality on the lysine side chain is generally stable under the standard conditions used for Fmoc-based SPPS, including coupling, deprotection, and cleavage.[1] However, the choice of deprotection reagent and conditions can be optimized to minimize potential side reactions and ensure the integrity of the final peptide. While the side-chain azide of lysine is robust, it is worth noting that α-azido acids, particularly at the N-terminus of a peptide, have been reported to be less stable under basic Fmoc deprotection conditions.[2][3]
Fmoc Deprotection Conditions
A summary of common Fmoc deprotection conditions is provided in the table below, allowing for easy comparison.
| Deprotection Reagent | Concentration & Solvent | Typical Protocol | Advantages | Considerations & Potential Side Reactions |
| Piperidine | 20% (v/v) in DMF | 1. 2-5 min treatment2. Drain3. 5-15 min treatment | Highly effective and widely used standard method.[4][5][6] | Piperidine is a nucleophilic base, which in rare cases could potentially interact with the azide group.[7] Aspartimide formation can be a side reaction for Asp-containing peptides.[8][9] |
| DBU / Piperidine | 2% DBU, 2% Piperidine (v/v) in DMF | 1. 2-5 min treatment2. Drain3. 5-10 min treatment | DBU is a non-nucleophilic, strong base that rapidly removes the Fmoc group.[6][10] The addition of a small amount of piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct. | Recommended for sequences prone to aggregation or difficult deprotections. DBU can catalyze aspartimide formation, so caution is advised for Asp-containing sequences.[10] |
| 4-Methylpiperidine | 20% (v/v) in DMF | Similar to Piperidine protocol | As efficient as piperidine.[6] Not a controlled substance, simplifying procurement and handling.[6] | Similar considerations as with piperidine regarding potential nucleophilicity and side reactions like aspartimide formation. |
| Sodium Azide (NaN3) | 5 equivalents in DMF/H2O | 24 hours at room temperature | A mild, base-free deprotection method.[11] | This is an unconventional method. The compatibility with a peptide already containing an azide group would need careful evaluation to avoid any potential side reactions, although the original report suggests its utility in SPPS.[11] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF
This protocol is suitable for most peptide sequences containing this compound.
Reagents and Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[4]
-
Agitate the mixture at room temperature for 2 minutes.[4]
-
Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution.[4]
-
Agitate the mixture at room temperature for 5-15 minutes.[4] The progress of the deprotection can be monitored by taking a small aliquot of the solution and measuring its UV absorbance at ~301 nm (due to the piperidine-dibenzofulvene adduct).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Protocol 2: Alternative Fmoc Deprotection with DBU/Piperidine in DMF
This protocol is recommended for sequences where standard deprotection is slow or incomplete.
Reagents and Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Drain the DMF and add the 2% DBU / 2% piperidine solution in DMF to the resin.
-
Agitate the mixture at room temperature. A typical protocol involves two treatments: an initial 2-minute treatment followed by a second 5-10 minute treatment.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the DBU and byproducts.
-
The resin is now ready for the next coupling step.
Visualizations
Caption: General workflow for a single cycle of solid-phase peptide synthesis (SPPS).
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Bot Detection [iris-biotech.de]
- 7. chemicalforums.com [chemicalforums.com]
- 8. Bot Detection [iris-biotech.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides using Fmoc-L-Lys(N3-Gly)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of fluorescently labeled peptides utilizing the versatile amino acid building block, Fmoc-L-Lys(N3-Gly)-OH. The protocol outlines the solid-phase peptide synthesis (SPPS) of an azide-containing peptide, followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for the site-specific incorporation of a fluorescent label.
The use of Fmoc-L-Lys(N3)-OH offers a robust and efficient method for introducing an azide functionality into a peptide sequence.[1][2][3][4] This azide group serves as a chemical handle for the specific attachment of a wide variety of alkyne-modified molecules, including fluorophores, without affecting other functional groups within the peptide.[1][2][3] The stability of the azide group under standard Fmoc-SPPS conditions simplifies the synthetic workflow.[1][2]
Experimental Overview
The overall workflow for the synthesis of a fluorescently labeled peptide using Fmoc-L-Lys(N3)-OH is a multi-step process that begins with the assembly of the peptide chain on a solid support, followed by the on-resin click reaction to attach the fluorescent dye, and concludes with cleavage from the resin, purification, and characterization of the final product.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a model fluorescently labeled peptide.
Solid-Phase Peptide Synthesis (SPPS) of Azide-Containing Peptide
This protocol describes the manual Fmoc-SPPS for a generic pentapeptide with the sequence Tyr-Ala-Lys(N3)-Gly-Phe on a Rink Amide resin. Microwave-assisted SPPS can also be employed to enhance coupling efficiency.[5][6]
Table 1: Reagents and Materials for SPPS
| Reagent/Material | Supplier | Grade |
| Rink Amide AM Resin | Hecheng Technology | 100-200 mesh |
| Fmoc-Phe-OH | Iris Biotech GmbH | >99% |
| Fmoc-Gly-OH | Iris Biotech GmbH | >99% |
| Fmoc-L-Lys(N3)-OH | Iris Biotech GmbH | >99% |
| Fmoc-Ala-OH | Iris Biotech GmbH | >99% |
| Fmoc-Tyr(tBu)-OH | Iris Biotech GmbH | >99% |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Synthesis Grade |
| OxymaPure | Iris Biotech GmbH | >98% |
| Piperidine | Sigma-Aldrich | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Sigma-Aldrich | HPLC Grade |
Protocol:
-
Resin Swelling: Swell Rink Amide AM resin (0.1 mmol) in a mixture of DCM/DMF (1:1, v/v) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
For each coupling cycle, dissolve the Fmoc-amino acid (5 equivalents), OxymaPure (5 equivalents), and DIC (5 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence, including the incorporation of Fmoc-L-Lys(N3)-OH.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 minutes). Wash the resin with DMF (3x) and DCM (3x).
On-Resin Fluorescent Labeling via CuAAC
This protocol describes the on-resin labeling of the azide-containing peptide with an alkyne-functionalized fluorophore.
Table 2: Reagents for On-Resin CuAAC
| Reagent | Concentration/Amount |
| Alkyne-Fluorophore (e.g., 5-FAM-alkyne) | 5 equivalents |
| Copper(II) Sulfate (CuSO4) | 0.5 equivalents |
| Sodium Ascorbate | 1.5 equivalents |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 2.5 equivalents |
| Solvent | DMF/H2O (4:1) |
Protocol:
-
Resin Preparation: Wash the peptide-resin with DMF.
-
Click Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-fluorophore, CuSO4, and THPTA in the DMF/H2O solvent mixture. Add the sodium ascorbate solution and mix until the solution is clear.
-
On-Resin Reaction: Add the click reaction mixture to the peptide-resin and agitate at room temperature for 12-16 hours.
-
Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.
Alternatively, for applications where copper might be detrimental, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be performed, typically in solution after peptide cleavage, using a cyclooctyne-functionalized fluorophore.[2]
Peptide Cleavage and Deprotection
This protocol describes the cleavage of the labeled peptide from the resin and the removal of side-chain protecting groups.
Table 3: Cleavage Cocktail Composition
| Reagent | Percentage |
| Trifluoroacetic Acid (TFA) | 95% |
| Triisopropylsilane (TIS) | 2.5% |
| Water | 2.5% |
Protocol:
-
Resin Preparation: Dry the labeled peptide-resin under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the peptide by adding cold diethyl ether.
-
Collection and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude fluorescently labeled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by liquid chromatography-mass spectrometry (LC-MS).
Table 4: RP-HPLC and LC-MS Parameters
| Parameter | Condition |
| RP-HPLC | |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm and fluorescence detector (excitation/emission wavelengths specific to the fluorophore) |
| LC-MS | |
| Ionization | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
Protocol:
-
Purification: Dissolve the crude peptide in a minimal amount of mobile phase A and purify using RP-HPLC. Collect the fractions containing the desired product.
-
Lyophilization: Lyophilize the purified fractions to obtain the final fluorescently labeled peptide as a powder.
-
Characterization: Confirm the identity and purity of the final product by LC-MS analysis. The expected mass should be observed, and the purity is determined by the integration of the product peak in the HPLC chromatogram.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes for the synthesis of the model fluorescently labeled peptide. Actual yields and purity may vary depending on the specific peptide sequence and fluorophore used.
Table 5: Summary of Expected Yields and Purity
| Step | Parameter | Expected Value |
| SPPS | Crude Peptide Yield | 70-90% |
| On-Resin CuAAC | Labeling Efficiency | >95% |
| Cleavage & Purification | Overall Purified Yield | 10-30% |
| Final Product | Purity (by HPLC) | >95% |
Conclusion
The use of Fmoc-L-Lys(N3)-OH in solid-phase peptide synthesis provides a straightforward and efficient method for the site-specific fluorescent labeling of peptides. The bioorthogonal nature of the azide-alkyne cycloaddition reaction ensures high specificity and compatibility with a wide range of functional groups. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and diagnostics, enabling the synthesis of custom fluorescently labeled peptides for a variety of applications.
References
- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. Bot Detection [iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. Application of Fmoc-SPPS, Thiol-Maleimide Conjugation, and Copper(I)-Catalyzed Alkyne-Azide Cycloaddition “Click” Reaction in the Synthesis of a Complex Peptide-Based Vaccine Candidate Against Group A Streptococcus | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-L-Lys(N3-Gly)-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of Fmoc-L-Lys(N3-Gly)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a chemically modified amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The side chain of the lysine is modified with an azido-glycyl moiety (-Lys(N3-Gly)). This modification serves as a versatile chemical handle for "click chemistry," a powerful bioorthogonal conjugation technique. The azide group allows for the specific attachment of molecules containing an alkyne group, enabling the synthesis of complex peptides, peptidomimetics, and antibody-drug conjugates (ADCs).[1][2]
Q2: What are the potential causes for the low coupling efficiency of this compound?
The primary reason for the low coupling efficiency of this compound is significant steric hindrance. This hindrance arises from two main factors:
-
The bulky Fmoc protecting group: This large aromatic group can physically obstruct the approach of the incoming activated amino acid to the free amine on the growing peptide chain.
-
The modified lysine side chain: The azido-glycyl group adds considerable bulk to the side chain, further impeding the coupling reaction.
Secondary factors can include suboptimal reaction conditions such as the choice of solvent, coupling reagents, and reaction temperature.
Q3: Can the azide group on the side chain interfere with the coupling reaction?
While the azide group is generally stable under standard SPPS conditions, it is an electron-withdrawing group which can slightly reduce the nucleophilicity of the α-amino group. However, the more significant impact of the azido-containing side chain is the steric bulk it introduces.[3] In some cases, prolonged exposure to certain coupling reagents and bases could potentially lead to side reactions, although this is less common under optimized conditions.[4]
Troubleshooting Guide
Issue: Incomplete Coupling of this compound
Incomplete coupling is the most common issue encountered with this sterically hindered amino acid. This leads to the formation of deletion sequences, where the final peptide is missing the intended this compound residue, complicating purification and reducing the overall yield.
Before proceeding with extensive troubleshooting, it is crucial to confirm the incomplete coupling. The Kaiser test is a reliable qualitative method for detecting free primary amines on the resin.[5][6]
-
Positive Kaiser Test (Blue/Purple Beads): Indicates the presence of unreacted free amines, confirming incomplete coupling.
-
Negative Kaiser Test (Yellow/Colorless Beads): Suggests that the coupling reaction has gone to completion.
If an incomplete coupling is confirmed, consider the following strategies, starting with the most straightforward and progressing to more advanced techniques.
1. Optimization of Coupling Reagents and Additives
Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of this compound. Utilizing more potent activating agents is often the most effective solution.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity for Hindered Couplings | Key Advantages |
| HBTU/HCTU | Aminium/Uronium Salt | Moderate to High | Widely used, effective for many sequences. HCTU is often considered slightly more efficient. |
| HATU | Aminium/Uronium Salt | Very High | Generally considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive HOAt ester.[7][8] |
| COMU | Uronium Salt | Very High | Offers reactivity comparable to HATU but with improved solubility and a better safety profile.[7][8] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | A classic and cost-effective combination, but may be less effective for severely hindered couplings. |
| PyBOP | Phosphonium Salt | High | Effective for hindered couplings, but can be more expensive. |
Recommendation: For this compound, it is highly recommended to use HATU or COMU as the coupling reagent to maximize efficiency.
2. Implementation of a Double Coupling Strategy
A "double coupling" involves repeating the coupling step to drive the reaction to completion. This is a common and effective strategy for incorporating sterically hindered amino acids.[4][9]
-
Procedure: After the initial coupling reaction, drain the reaction vessel and wash the resin with DMF. Then, add a fresh solution of the activated this compound and allow the reaction to proceed for a second time.
-
Monitoring: Perform a Kaiser test after the second coupling to confirm completion.
3. Adjustment of Reaction Conditions
-
Solvent Selection: While Dimethylformamide (DMF) is the most common solvent in SPPS, for difficult couplings, consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM). These solvents can improve resin swelling and reagent solubility.
-
Elevated Temperature: Increasing the reaction temperature to 40-50°C can enhance the reaction kinetics and improve coupling efficiency.[10] However, prolonged exposure to high temperatures can increase the risk of side reactions, so this should be done with caution and for a limited duration (e.g., 1-2 hours).
4. Capping of Unreacted Amines
If, after employing the strategies above, a small amount of unreacted amine remains (as indicated by a faint positive Kaiser test), it is advisable to "cap" these unreacted sites. Capping prevents the formation of deletion sequences.
-
Procedure: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in DMF. This will acetylate the free amines, rendering them unreactive to subsequent coupling steps.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a starting point for achieving high coupling efficiency with this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
Washing: If the Kaiser test is negative, wash the resin with DMF to remove excess reagents.
Protocol 2: Double Coupling of this compound
-
Follow steps 1-4 of Protocol 1.
-
After the initial 1-2 hour coupling, drain the reaction vessel and wash the resin three times with DMF.
-
Repeat the activation step (Protocol 1, step 3) with fresh reagents.
-
Add the newly activated amino acid solution to the resin and couple for an additional 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
If the Kaiser test is negative, wash the resin with DMF. If it remains positive, consider capping the unreacted amines.
Protocol 3: Kaiser Test for Monitoring Coupling
-
Sample Preparation: Transfer a small number of resin beads (10-20) to a small test tube. Wash the beads with DMF and then with ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Incubation: Heat the test tube at 100-110°C for 5 minutes.
-
Observation:
-
Blue/Purple beads: Incomplete coupling (free primary amines present).
-
Yellow/Colorless beads: Complete coupling.
-
Diagrams
Caption: Workflow for coupling this compound with troubleshooting steps.
Caption: Logical troubleshooting flow for improving coupling efficiency.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions with the Azide Group during Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address side reactions involving the azide group during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the azide group during solid-phase peptide synthesis (SPPS)?
A1: The most prevalent side reactions are the reduction of the azide group to an amine, especially during the final cleavage from the solid support, and side reactions related to the Staudinger ligation, such as the aza-Wittig reaction.[1][2][3] Another potential issue is the elimination of the azide ion from certain N-terminal α-azido amino acids during Fmoc deprotection.[4]
Q2: How can I detect the reduction of the azide group in my peptide?
A2: The reduction of an azide (R-N₃) to an amine (R-NH₂) results in a mass decrease of 26 Da (N₂). This mass change can be readily detected by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[2] The change in polarity also allows for separation of the desired azido-peptide from the reduced amino-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][5]
Q3: Are azido-amino acids stable throughout the Fmoc-SPPS cycles?
A3: Generally, side-chain azido-amino acids are stable under the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection.[6][7] However, peptides with an N-terminal α-azidoaspartate residue have been reported to undergo elimination of the azide ion during Fmoc deprotection.[4]
Q4: What is the aza-Wittig reaction and when does it occur?
A4: The aza-Wittig reaction is a side reaction that can occur during the traceless Staudinger ligation, competing with the desired amide bond formation. It is more likely to occur when ligating non-glycyl residues and can lead to the formation of a phosphonamide byproduct instead of the desired peptide bond.[1]
Troubleshooting Guide
Issue 1: Reduction of the Azide Group During Final Cleavage
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak at -26 Da from the expected mass, and HPLC analysis shows a more polar byproduct.
Cause: Thiol-based scavengers, commonly used in trifluoroacetic acid (TFA) cleavage cocktails to protect sensitive amino acids, can reduce the azide group to an amine. 1,2-ethanedithiol (EDT) is a particularly strong reducing agent for azides under these conditions.[2][3]
Solution:
-
Choose the right scavenger: If a thiol scavenger is necessary, dithiothreitol (DTT) is a better choice than EDT as it causes significantly less azide reduction.[2]
-
Use a thiol-free cleavage cocktail: If the peptide sequence does not contain sensitive residues that require thiol scavengers (like Cys, Met, or Trp), a cleavage cocktail without thiols can be used. A common thiol-free cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[2] For peptides without any sensitive amino acids, a TFA/m-cresol (95:5 v/v) mixture can also be effective in preserving the azide group.[2]
Data on Azide Reduction with Different Thiol Scavengers:
| Thiol Scavenger (in TFA/water/TIS cocktail) | Peptide Sequence | Position of Azide | Amine/Azide Ratio (%)[2] |
| EDT | Ac-Gly-Lys(N₃)-NH₂ | Side-chain | 49:51 |
| EDT | Ac-Gly-Ala(N₃)-Gly-NH₂ | Side-chain | 38:62 |
| DTT | Ac-Gly-Lys(N₃)-NH₂ | Side-chain | 12:88 |
| DTT | Ac-Gly-Ala(N₃)-Gly-NH₂ | Side-chain | 9:91 |
| Thioanisole | Ac-Gly-Lys(N₃)-NH₂ | Side-chain | 23:77 |
| Thioanisole | Ac-Gly-Ala(N₃)-Gly-NH₂ | Side-chain | 18:82 |
Issue 2: Low Yields in Staudinger Ligation of Non-Glycyl Residues
Symptom: The desired ligated peptide is obtained in low yield (<50%), with a significant amount of a phosphonamide byproduct observed.[1]
Cause: For sterically hindered non-glycyl residues, the aza-Wittig reaction pathway can compete with the desired Staudinger ligation pathway.[1]
Solution:
-
Modify the phosphinothioester reagent: Increasing the electron density on the phosphorus atom of the phosphinothioester reagent can favor the Staudinger ligation pathway. Using a (diphenylphosphino)methanethiol reagent with electron-donating groups (e.g., p-methoxy) on the phenyl rings can significantly improve ligation yields.[1]
-
Optimize the solvent: Using solvents of low polarity, such as toluene or dioxane, can also increase the yield of the desired ligated product.[1]
Diagrams
Caption: Troubleshooting workflow for azide reduction during peptide cleavage.
Caption: Competing pathways in the traceless Staudinger ligation.
Experimental Protocols
Protocol 1: Cleavage of Azido-Peptides from Solid Support with Minimized Azide Reduction
-
Resin Preparation: After completion of the peptide synthesis, wash the resin-bound peptide thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation:
-
Option A (For peptides without Cys, Met, Trp): Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Option B (For peptides with sensitive residues): Prepare a cleavage cocktail of 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% DTT.[2]
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by RP-HPLC and mass spectrometry to check for purity and the presence of the reduced amine byproduct.[8][9]
Protocol 2: Detection and Quantification of Azide Reduction by RP-HPLC
-
Sample Preparation: Prepare a solution of the crude peptide at a concentration of 1 mg/mL in the initial mobile phase conditions.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% of Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Quantification: The reduced amine-peptide will typically elute earlier than the azido-peptide due to its increased polarity. The relative percentage of the reduced and unreduced peptide can be estimated by integrating the peak areas in the chromatogram.[2] Mass spectrometry should be used to confirm the identity of each peak.
References
- 1. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Optimizing CuAAC Reactions with Fmoc-L-Lys(N3-Gly)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using Fmoc-L-Lys(N3-Gly)-OH.
Troubleshooting Guide
This guide addresses common issues encountered during CuAAC reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my CuAAC reaction low or non-existent?
Answer:
Low or no product yield can stem from several factors:
-
Oxidation of Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution: Ensure all buffers and solutions are deoxygenated by sparging with an inert gas like argon or nitrogen. Prepare the reaction mixture under an inert atmosphere if possible.
-
-
Insufficient Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ. An inadequate amount will result in a low concentration of the active catalyst.
-
Solution: Use a freshly prepared solution of sodium ascorbate. A 3- to 10-fold excess of sodium ascorbate over the copper sulfate is typically recommended[1].
-
-
Inhibition by Excess Alkyne: High concentrations of the alkyne substrate can inhibit the copper catalyst, particularly when using certain ligands like THPTA in aqueous solutions[2].
-
Solution: If you suspect alkyne inhibition, try reducing the alkyne concentration or consider a different copper-coordinating ligand.
-
-
Degradation of Reagents: The azide-containing amino acid or the alkyne partner may have degraded.
-
Solution: Verify the integrity of your starting materials using an appropriate analytical method such as NMR or mass spectrometry.
-
-
Suboptimal pH: The pH of the reaction mixture can influence the reaction rate.
-
Solution: The CuAAC reaction is generally effective over a wide pH range (4-12)[1]. However, for peptide substrates, a pH between 7 and 9 is common to maintain the solubility and stability of the biomolecule.
-
Question: I am observing side products in my reaction. What are they and how can I prevent them?
Answer:
Side reactions can compromise the purity and yield of your desired product. Common side products include:
-
Oxidative Damage to the Peptide: Reactive oxygen species (ROS) generated by the copper catalyst and ascorbate can lead to the oxidation of sensitive amino acid residues like methionine, cysteine, histidine, and tryptophan[1].
-
Solution: The use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can help protect the peptide from oxidative damage[1]. Using deoxygenated buffers is also crucial.
-
-
Modification of Amino Acid Side Chains by Ascorbate Byproducts: Oxidation of sodium ascorbate can generate reactive carbonyl compounds that may modify amine-containing residues like lysine.
-
Solution: Adding a scavenger like aminoguanidine can help to intercept these reactive byproducts[2].
-
-
Disulfide Bond Formation: If your peptide contains cysteine residues, oxidative conditions can promote the formation of disulfide bonds, leading to dimerization or oligomerization.
-
Solution: Perform the reaction under strictly anaerobic conditions and consider adding a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) if compatible with your overall scheme, though be aware that phosphines can sometimes interfere with the CuAAC reaction.
-
Question: My reaction is very slow. How can I increase the reaction rate?
Answer:
Slow reaction kinetics can be addressed by optimizing several parameters:
-
Catalyst and Ligand Concentration: The concentrations of the copper catalyst and the accelerating ligand are critical.
-
Solution: While minimizing copper is often desirable to reduce toxicity and side reactions, a certain minimum concentration is necessary for a practical reaction rate. For bioconjugation, copper concentrations are generally kept between 50 and 100 µM[2]. Increasing the concentration of the accelerating ligand can also enhance the reaction rate. A ligand-to-copper ratio of 5:1 is often recommended for ligands like THPTA[2][3].
-
-
Choice of Ligand: Different ligands can have a significant impact on the reaction rate.
-
Solution: Ligands such as BTTAA have been shown to accelerate CuAAC reactions more effectively than THPTA or TBTA in some systems. Consider screening different ligands to find the optimal one for your specific substrates.
-
-
Solvent: The reaction solvent can influence the solubility of reagents and the reaction kinetics.
-
Solution: While aqueous buffers are common for biological samples, the addition of a co-solvent like DMSO or t-butanol can improve the solubility of hydrophobic reactants and potentially increase the reaction rate. A common solvent system is a mixture of t-butanol and water[4].
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a CuAAC reaction with this compound?
A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. For bioconjugation reactions, it is generally advisable to use the lowest effective concentration of copper to minimize potential side reactions and toxicity. A typical starting point for the final concentration of copper(II) sulfate (CuSO₄) is in the range of 50 µM to 2 mM[2][3]. It is highly recommended to perform a small-scale optimization to determine the ideal concentration for your system.
Q2: What is the recommended ratio of ligand to copper?
A2: A molar excess of the ligand to copper is crucial to stabilize the Cu(I) oxidation state and accelerate the reaction. For water-soluble ligands like THPTA, a ligand-to-copper ratio of at least 5:1 is often recommended[2][3]. Some protocols suggest a starting ratio of 2:1, with the option to increase it to optimize the reaction[5].
Q3: What is the role of sodium ascorbate and what concentration should I use?
A3: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from a Cu(II) precursor like CuSO₄. A freshly prepared solution of sodium ascorbate should be used. A common starting concentration is a 3- to 10-fold molar excess relative to the copper sulfate[1]. For a reaction with 2 mM CuSO₄, a final concentration of 100 mM sodium ascorbate can be used[3].
Q4: Can I perform the CuAAC reaction on a peptide that is still attached to the solid-phase synthesis resin?
A4: Yes, on-resin click reactions are a common strategy. This approach can be advantageous for purification, as excess reagents can be washed away easily before cleaving the final product from the resin. Ensure that the resin and linkers are stable to the CuAAC reaction conditions.
Q5: What solvents are suitable for CuAAC reactions with this compound containing peptides?
A5: The choice of solvent depends on the solubility of your peptide and alkyne partner. For many peptides, aqueous buffers (e.g., phosphate buffer at pH 7) are suitable. To improve the solubility of less polar reactants, co-solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tert-butanol can be used. A common solvent mixture is t-butanol/water[4].
Data Presentation
Table 1: Recommended Concentration Ranges for CuAAC Reaction Components
| Component | Recommended Starting Concentration | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 2 mM[2][3] | Lower concentrations are preferred for sensitive biological molecules. Optimization is recommended. |
| Accelerating Ligand (e.g., THPTA) | 5-fold molar excess over CuSO₄[2][3] | A minimum of a 2:1 ligand-to-copper ratio is suggested[2]. |
| Sodium Ascorbate | 3- to 10-fold molar excess over CuSO₄[1] | Use a freshly prepared solution. |
| This compound Peptide | Dependent on experimental scale | --- |
| Alkyne Substrate | 1.1 - 2 equivalents relative to the azide | A slight excess of the alkyne is common, but high concentrations can be inhibitory[2]. |
Experimental Protocols
Protocol: General Procedure for CuAAC Reaction with this compound Containing Peptide
This protocol provides a general guideline for performing a CuAAC reaction in solution. Optimization of reactant concentrations and reaction time may be necessary for specific applications.
Materials:
-
This compound containing peptide
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in deionized water)[1]
-
Sodium Ascorbate stock solution (e.g., 1 M in deionized water, freshly prepared)
-
Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0, deoxygenated)
-
Co-solvent (e.g., DMSO or t-butanol, if required)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the this compound containing peptide and the alkyne-functionalized molecule in the deoxygenated reaction buffer. If necessary, add a minimal amount of co-solvent to ensure complete dissolution.
-
-
Prepare the Catalyst Premix:
-
Add the Catalyst Premix:
-
Add the freshly prepared CuSO₄:THPTA premix to the reaction mixture containing the peptide and alkyne. Mix gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentration of sodium ascorbate should be in molar excess to the CuSO₄ (e.g., 100 mM for a 2 mM CuSO₄ reaction)[3].
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature. The reaction time can vary from a few minutes to several hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or LC-MS).
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by the addition of a chelating agent like EDTA to remove the copper catalyst. The product can then be purified by standard methods such as HPLC.
-
Visualizations
Caption: Simplified catalytic cycle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for optimizing CuAAC reactions with this compound.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 4. Bot Detection [iris-biotech.de]
- 5. broadpharm.com [broadpharm.com]
Fmoc-L-Lys(N3-Gly)-OH solubility problems in organic solvents.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with Fmoc-L-Lys(N3-Gly)-OH in organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experiments.
Troubleshooting Guide
This guide addresses common problems and provides a systematic approach to resolving solubility challenges with this compound.
Q1: My this compound is not dissolving in my primary solvent. What are the initial steps I should take?
A1: If you are experiencing poor solubility, we recommend the following initial steps:
-
Solvent Selection: Re-evaluate your choice of solvent. Polar aprotic solvents are generally preferred for Fmoc-protected amino acids.
-
Gentle Heating: Warm the solution gently to between 30-40°C. Do not overheat, as this may risk degradation of the compound.
-
Sonication: Use a sonication bath to aid dissolution. Short bursts of sonication can help break up aggregates and enhance solvent interaction.
-
Vortexing: Vigorous vortexing can also be employed to facilitate the dissolution process.
If these initial steps are unsuccessful, proceed to the more detailed troubleshooting workflow outlined below.
Q2: I've tried heating and sonication, but the solubility is still poor. What are my next options?
A2: If initial methods fail, a more systematic approach to solvent systems is recommended. The following workflow can help you identify a suitable solvent or solvent mixture.
Frequently Asked Questions (FAQs)
Q3: Why might this compound have solubility issues in some organic solvents?
A3: The structure of this compound contains both a large, hydrophobic Fmoc protecting group and a polar glycine moiety with an azide group. While the Fmoc group generally enhances solubility in organic solvents commonly used in peptide synthesis, the overall polarity of the molecule can be influenced by the rest of the structure.[1][2] The presence of the azidoacetyl group on the lysine side chain can lead to intermolecular interactions and potential aggregation, which may reduce solubility in certain solvents.[3][4]
Q4: What are the recommended solvents for dissolving this compound?
A4: Based on the general solubility of Fmoc-protected amino acids and compounds with similar functional groups, the following solvents are recommended for initial trials:
-
Good Solubility: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).[5]
-
Moderate Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF) - often used in combination with more polar solvents.
-
Poor Solubility: Non-polar solvents such as hexanes and diethyl ether.
Q5: Can I use a solvent mixture to dissolve this compound?
A5: Yes, using a co-solvent system is a common and effective strategy. If the compound does not dissolve in a single solvent, a mixture can be employed. A common approach is to use a 50:50 mixture of DMF and DMSO.[5] You can also try mixtures of DCM with DMF or NMP.
Q6: Will heating the solvent degrade my this compound?
A6: Gentle heating is a standard procedure to aid in the dissolution of many organic compounds, including Fmoc-protected amino acids.[6] It is generally safe to heat the solution to 30-40°C. However, prolonged exposure to high temperatures should be avoided to minimize the risk of degradation.
Solubility Data Summary
The following table summarizes the expected solubility of this compound in common organic solvents based on the properties of structurally similar molecules. Please note that these are qualitative estimations, and empirical testing is recommended.
| Solvent | Abbreviation | Expected Solubility | Notes |
| Dimethylformamide | DMF | Good | A common and effective solvent for Fmoc-amino acids.[1][5] |
| N-Methyl-2-pyrrolidone | NMP | Good | An alternative to DMF with similar properties.[5] |
| Dimethyl sulfoxide | DMSO | Good | A strong polar aprotic solvent; can be used alone or in mixtures.[5] |
| Dichloromethane | DCM | Moderate to Poor | May require a co-solvent like DMF or NMP. |
| Tetrahydrofuran | THF | Moderate to Poor | Often used in mixtures with more polar solvents.[5] |
| Acetonitrile | ACN | Poor | Generally not a primary choice for dissolving Fmoc-amino acids.[5] |
| Diethyl Ether | Et2O | Poor | Non-polar; not suitable for dissolving this compound.[5] |
| Hexanes | Poor | Non-polar; not suitable for dissolving this compound. |
Experimental Protocols
General Protocol for Dissolving this compound
This protocol provides a standardized method for dissolving this compound, incorporating best practices to overcome solubility challenges.
Materials:
-
This compound
-
Primary solvent (DMF, NMP, or DMSO)
-
Co-solvent (if necessary, e.g., DMSO for a DMF primary solution)
-
Sterile vial or flask
-
Magnetic stirrer and stir bar or vortex mixer
-
Water bath or heating block
-
Sonication bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Initial Solvent Addition: Add a small volume of the primary solvent (e.g., DMF) to the vial, enough to wet the solid.
-
Mechanical Agitation: Vortex or stir the mixture vigorously for 1-2 minutes.
-
Incremental Solvent Addition: Continue to add the primary solvent in small increments while continuously vortexing or stirring.
-
Application of Heat (if necessary): If the solid has not fully dissolved, place the vial in a water bath or on a heating block set to 30-40°C. Continue to stir or vortex intermittently.
-
Sonication (if necessary): If solids persist, place the vial in a sonication bath for 5-10 minute intervals. Visually inspect for dissolution between intervals.
-
Co-solvent Addition (if necessary): If the compound remains insoluble, add a co-solvent (e.g., DMSO) dropwise while stirring until the solution becomes clear.
-
Final Dilution: Once the compound is fully dissolved, add the remaining volume of the primary solvent to reach the final desired concentration.
-
Visual Inspection: Ensure the final solution is clear and free of any particulate matter before use.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. glpbio.com [glpbio.com]
Preventing premature cleavage of Fmoc group in Fmoc-L-Lys(N3-Gly)-OH.
Welcome to the technical support center for Fmoc-L-Lys(N3-Gly)-OH. This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals prevent the premature cleavage of the Fmoc protecting group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] It incorporates three key features:
-
L-Lysine: A fundamental amino acid.
-
Fmoc Group: A base-labile protecting group for the alpha-amino function, essential for the stepwise assembly of peptides.[2][3]
-
Azido-Glycyl Side Chain (-Lys(N3-Gly)): The azide (N3) group on the side chain serves as a versatile chemical handle for "click chemistry," a highly efficient bioorthogonal reaction. This allows for the precise, site-specific attachment of molecules like fluorescent dyes, drugs, or polymers after peptide synthesis is complete.[4]
Its primary application is in the synthesis of complex peptides and bioconjugates for research in chemical biology, drug delivery, and diagnostics.[4]
Q2: What is premature Fmoc cleavage and why is it a problem?
Premature Fmoc cleavage is the unintended removal of the Fmoc protecting group from the N-terminus of the growing peptide chain during a coupling step, rather than during the dedicated deprotection step.[5] This is problematic because it exposes the free amine, which can then react with the next activated amino acid. This leads to the formation of deletion sequences (peptides missing one or more amino acid residues), significantly reducing the yield of the desired full-length peptide and complicating purification.[6]
Q3: Why might this compound be susceptible to premature cleavage?
While the azide group itself is generally stable to the basic conditions of Fmoc removal, the overall structure of a modified amino acid can sometimes influence the stability of the Fmoc group.[4][7] Premature cleavage is often sequence-dependent or caused by basic residues within the peptide chain. For instance, the free ε-amino group of an unprotected lysine residue in the growing peptide can be basic enough to cause undesired Fmoc removal.[5] Although the side chain of this compound is an amide and not a free amine, issues can arise from other basic residues in the sequence or from impurities in solvents and reagents.
Troubleshooting Guide
This guide addresses common issues observed during peptide synthesis that may indicate premature Fmoc cleavage.
Problem 1: Low yield of the target peptide with multiple deletion sequences observed in HPLC/MS analysis.
-
Possible Cause: The most likely cause is the premature removal of the Fmoc group during synthesis. This exposes the N-terminal amine, which may then fail to couple in the subsequent step, leading to a truncated sequence. Alternatively, it may be coupled, but out of the desired sequence.
-
Recommended Solution:
-
Verify Reagent Purity: Ensure that the DMF (dimethylformamide) solvent is not degraded, as old DMF can contain dimethylamine, a base strong enough to cause slow Fmoc cleavage.[6] Use high-purity, peptide-synthesis-grade solvents.
-
Modify Deprotection Conditions: Standard deprotection with 20% piperidine in DMF is effective but can be too harsh in sensitive sequences.[8] Switch to a milder, faster-acting deprotection cocktail. A combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine has been shown to reduce side reactions and can offer more controlled deprotection.[9][10]
-
Perform a Stability Test: Before proceeding with the full synthesis, perform a stability test of your Fmoc-protected amino acid on the resin under your standard coupling conditions (see Experimental Protocol 1).
-
Problem 2: The Kaiser test (or other ninhydrin-based test) is positive after a coupling step.
-
Possible Cause: A positive Kaiser test indicates the presence of free primary amines, meaning the coupling reaction was incomplete.[3] While this is often a coupling efficiency issue, it can also be exacerbated by premature Fmoc deprotection of a portion of the resin-bound peptides, which then fail to couple.
-
Recommended Solution:
-
Optimize Coupling: Increase the concentration of the amino acid and coupling reagents to drive the reaction to completion.[11] For difficult couplings, a "double coupling" procedure, where the coupling step is performed twice, can be beneficial.[11]
-
Check for Aggregation: Hydrophobic sequences can aggregate, hindering reaction kinetics.[6][12] Switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can improve solvation and reduce aggregation.[6]
-
Use Milder Deprotection: As a preventative measure, adopt a milder deprotection protocol for the entire synthesis to minimize any background premature cleavage that could contribute to incomplete coupling signals.
-
Logical Workflow for Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting issues related to premature Fmoc cleavage.
Caption: Troubleshooting workflow for premature Fmoc cleavage.
Data Summary
The choice of base for Fmoc deprotection significantly impacts the reaction rate and potential for side reactions. While piperidine is standard, other bases offer different profiles.
| Deprotection Reagent | Concentration | Typical Half-Life (t½) | Notes |
| Piperidine | 20% in DMF | ~7 seconds | Standard reagent; can cause side reactions like aspartimide formation with prolonged exposure.[8][13] |
| 4-Methylpiperidine (4-MePip) | 20% in NMP | Similar to Piperidine | Shown to give superior yields and fewer by-products compared to piperidine in some cases.[14] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF/NMP | Very Fast (< 5 sec) | Much faster than piperidine but non-nucleophilic; requires a scavenger for the dibenzofulvene byproduct.[13][15] |
| Piperazine / DBU | 5% Pip. / 2% DBU | ~4 seconds | A rapid and efficient combination where piperazine acts as the scavenger.[10][13] Reduces deletion products.[10] |
Data compiled from multiple sources for general comparison.
Experimental Protocols
Protocol 1: Fmoc Group Stability Test Under Coupling Conditions
This protocol helps determine if the Fmoc group on this compound is prematurely cleaving under your specific coupling conditions.
-
Resin Preparation: Swell 50 mg of your starting resin (e.g., Rink Amide resin) in a synthesis vessel with DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin using your standard deprotection protocol (e.g., 20% piperidine in DMF, 2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Coupling: Couple this compound to the resin using your standard coupling protocol (e.g., HCTU/DIPEA).
-
Washing: Wash the resin as in step 3.
-
Mock Coupling: Prepare a standard coupling cocktail without any amino acid (e.g., coupling agent and base in DMF). Add this solution to the resin and agitate for the standard coupling time (e.g., 2 hours). This simulates the chemical environment of a coupling cycle.
-
Sample Collection: After the mock coupling, take a small aliquot of the reaction solution.
-
UV Analysis: Dilute the aliquot in a suitable solvent (e.g., DMF) and measure the UV absorbance at ~301 nm. The presence of a significant peak indicates the dibenzofulvene-adduct, confirming that the Fmoc group was cleaved. A negligible reading suggests the Fmoc group is stable under your coupling conditions.
Protocol 2: Recommended Milder Fmoc Deprotection
This protocol uses a DBU/piperazine cocktail, which is faster and can reduce side reactions compared to standard piperidine treatment.[9][10]
-
Reagent Preparation: Prepare a fresh deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
Resin Treatment: After the coupling step and subsequent washing, add the DBU/piperazine solution to the resin (approx. 10 mL per gram of resin).
-
Reaction Time: Agitate the vessel for 2 minutes.
-
Second Treatment: Drain the solution and repeat the treatment with fresh deprotection solution for another 5 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with NMP (5x) and DCM (3x) to prepare for the next coupling step.
Fmoc Cleavage Mechanism
The cleavage of the Fmoc group is a base-catalyzed β-elimination reaction. Understanding this mechanism helps in selecting appropriate reagents to control it.
Caption: Mechanism of base-catalyzed Fmoc group removal.[8][16][17]
References
- 1. Bot Detection [iris-biotech.de]
- 2. genscript.com [genscript.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. biotage.com [biotage.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. mdpi.com [mdpi.com]
- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: HPLC Purification of Fmoc-L-Lys(N3-Gly)-OH-Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing the Fmoc-L-Lys(N3-Gly)-OH modification.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of peptides incorporating this compound.
Problem: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause 1: Secondary Interactions with Residual Silanols. The free silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, leading to peak tailing.
-
Solution: Ensure the mobile phase contains an appropriate ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA), to mask the silanol groups and improve peak shape.[1]
-
-
Possible Cause 2: Peptide Aggregation. Hydrophobic peptides or those with specific sequences are prone to aggregation, which can result in broad or distorted peaks. The azide modification can sometimes increase the hydrophobicity of a peptide.
-
Solution 1: Decrease the sample concentration before injection.
-
Solution 2: Modify the mobile phase by adding organic modifiers like isopropanol or employing chaotropic agents.
-
Solution 3: Increase the column temperature (e.g., 40-60 °C) to disrupt aggregates.
-
-
Possible Cause 3: Column Overload. Injecting too much peptide can lead to peak broadening and tailing.
-
Solution: Reduce the amount of peptide injected onto the column. Perform a loading study to determine the optimal sample load for your column.
-
Problem: Co-elution of Impurities with the Main Product
-
Possible Cause 1: Incomplete Deprotection or Coupling during SPPS. The crude peptide may contain deletion sequences (from incomplete coupling) or sequences with remaining protecting groups (from incomplete deprotection), which have very similar retention times to the desired product.
-
Solution 1: Optimize the HPLC gradient. A shallower gradient (e.g., a smaller change in %B per minute) can improve the resolution of closely eluting species.[1]
-
Solution 2: Screen different stationary phases. A column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl phase) may provide alternative selectivity.
-
-
Possible Cause 2: Racemization. Epimerization of amino acids during synthesis can lead to diastereomeric impurities that are often difficult to separate.
-
Solution: Employ a high-resolution column and a very shallow gradient. Chiral chromatography may be necessary in some cases.
-
Problem: No or Low Recovery of the Peptide
-
Possible Cause 1: Peptide Precipitation on the Column. The peptide may not be soluble in the initial mobile phase conditions.
-
Solution: Ensure the sample is fully dissolved in the initial mobile phase before injection. If necessary, dissolve the peptide in a small amount of a stronger solvent (like DMSO) and then dilute with the initial mobile phase.
-
-
Possible Cause 2: Irreversible Adsorption to the Column. Highly hydrophobic peptides can sometimes bind irreversibly to the stationary phase.
-
Solution: Try a column with a less hydrophobic stationary phase (e.g., C8 or C4). A gradient that goes to a higher final percentage of organic solvent may also help elute the peptide.
-
Frequently Asked Questions (FAQs)
Q1: Is the azide group on this compound stable during standard HPLC purification conditions?
A1: Yes, the azide group is generally stable under the acidic conditions of reversed-phase HPLC using TFA as an ion-pairing agent.[2] It is also stable to the piperidine treatment used for Fmoc group removal during solid-phase peptide synthesis (SPPS).[2] However, it can be sensitive to reducing environments.[2]
Q2: Does the this compound modification significantly alter the retention time of my peptide?
A2: The incorporation of this compound can affect the overall hydrophobicity of the peptide and thus its retention time in RP-HPLC. The azidoacetyl group adds a degree of hydrophobicity. The extent of the change in retention time will depend on the overall sequence and properties of the peptide. It is recommended to perform an initial analytical run with a broad gradient to determine the approximate elution position of your modified peptide.
Q3: What are the most common impurities to expect in the crude product after synthesizing a peptide with this compound?
A3: The common impurities are generally those associated with standard Fmoc-SPPS and are not specific to the this compound residue itself. These include:
-
Deletion sequences: Resulting from incomplete coupling of an amino acid.
-
Truncated sequences: Peptides that have stopped elongating prematurely.
-
Peptides with protecting groups still attached: From incomplete deprotection during synthesis or final cleavage.
-
Diastereomers: Arising from racemization of amino acids during activation.
Q4: Can I use mass spectrometry (MS) for detection with mobile phases containing TFA?
A4: While TFA is excellent for UV detection and peak shape, it can cause ion suppression in electrospray ionization mass spectrometry (ESI-MS). If LC-MS analysis is required, it is advisable to use a lower concentration of TFA (e.g., 0.05%) or replace it with an MS-friendly acid like formic acid (0.1%). However, be aware that using formic acid may lead to broader peaks for some peptides.
Experimental Protocols
General Protocol for Analytical RP-HPLC of this compound-Containing Peptides
-
Sample Preparation:
-
Dissolve the crude or purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
If solubility is an issue, dissolve the peptide in a minimal amount of DMSO and then dilute with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: A standard analytical HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Conditions:
-
Run a scouting gradient first to determine the elution profile (e.g., 5% to 95% B over 30 minutes).
-
Based on the scouting run, optimize the gradient to improve separation of the target peptide from impurities. A shallower gradient around the elution point of the target peptide is often effective.
-
-
Detection:
-
Monitor the elution at 214 nm or 220 nm for the peptide backbone and at 280 nm if the peptide contains aromatic residues like Trp or Tyr.
-
General Protocol for Preparative RP-HPLC Purification
-
Method Development:
-
Optimize the separation on an analytical column with the same stationary phase as the preparative column.
-
Determine the optimal gradient for separating the target peptide from its major impurities.
-
-
Sample Loading:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A or a solvent mixture that ensures complete dissolution.
-
The sample concentration can be higher than for analytical runs, but avoid overloading the column.
-
-
HPLC System and Column:
-
System: A preparative HPLC system with a fraction collector.
-
Column: A C18 reversed-phase column of appropriate dimensions for the amount of peptide to be purified (e.g., 21.2 x 250 mm).
-
-
Gradient Conditions:
-
Scale the optimized analytical gradient to the preparative column, adjusting the flow rate and gradient time as necessary.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by analytical HPLC or LC-MS to determine their purity.
-
Pool the fractions containing the pure peptide.
-
-
Post-Purification Processing:
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.
-
Data Presentation
Table 1: Example HPLC Purification Parameters for Azide-Containing Peptides
| Parameter | Example 1 | Example 2 | Example 3 |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 19 x 250 mm | C4, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Isopropanol/Acetonitrile/Water (6:3:1) |
| Flow Rate | 1 mL/min | 17 mL/min | 1 mL/min |
| Gradient | 1% / min linear | 5% / min linear | 1% / min linear |
| Detection | 210 nm and 280 nm | 210 nm and 280 nm | 210 nm and 280 nm |
| Reference | [2] | [2] | [2] |
Visualizations
Caption: General workflow for the HPLC purification of synthetic peptides.
Caption: Troubleshooting logic for common HPLC purification issues.
References
Storage and handling guidelines for Fmoc-L-Lys(N3-Gly)-OH to maintain stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage and handling of Fmoc-L-Lys(N3-Gly)-OH to ensure its stability and optimal performance in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: To maintain long-term stability, this compound should be stored at temperatures between -20°C and 8°C [1][2]. For extended storage, -20°C is recommended.
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, it is crucial to allow the product container to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture, which can compromise the compound's stability[1][3][4]. The compound should be handled in a clean, dry environment.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, it is a general best practice for all Fmoc-protected amino acids and azide-containing compounds to be protected from prolonged exposure to direct light. Storage in an amber vial or a dark container is recommended to prevent potential photodegradation.
Q4: What is the stability of the azide group during solid-phase peptide synthesis (SPPS)?
A4: The azide group in this compound is generally stable under standard Fmoc-based SPPS conditions. It is resistant to the mildly basic conditions of Fmoc deprotection with piperidine and the acidic conditions of cleavage from the resin using trifluoroacetic acid (TFA)[5][6].
Q5: Are there any reagents or conditions to avoid when using this compound?
A5: Yes. The azide group is sensitive to reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and thiols. Exposure to these reagents will lead to the reduction of the azide to an amine. Additionally, prolonged exposure to high temperatures should be avoided as it can lead to the degradation of the azide functionality[5].
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS) Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low coupling efficiency of this compound | Steric hindrance from the bulky Fmoc group and the modified side chain. | - Increase the coupling time.- Use a more potent coupling reagent combination (e.g., HATU/DIPEA).- Perform a double coupling. |
| Presence of deletion sequences in the final peptide | Incomplete Fmoc deprotection or inefficient coupling. | - Ensure complete Fmoc deprotection by extending the piperidine treatment time or using a fresh piperidine solution.- Follow the recommendations for improving coupling efficiency. |
| Unexpected modification of the azide group | Unintentional exposure to reducing agents. | - Scrutinize all reagents and solvents used in the synthesis for the presence of reducing agents.- If a reduction is desired, it should be performed as a deliberate synthetic step. |
Click Chemistry Reaction Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | - Inactive copper(I) catalyst.- Low concentration of reactants.- Presence of chelating agents in the reaction mixture. | - Use a freshly prepared solution of a copper(I) source or include a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.- Increase the concentration of the peptide and the alkyne-containing molecule.- If possible, remove any potential copper chelators from the reaction buffer. |
| Non-specific labeling or side reactions | Oxidation of sensitive amino acid residues (e.g., Met, Cys, Trp) by copper catalyst. | - Degas all solutions to minimize oxygen levels.- Use a copper-coordinating ligand (e.g., TBTA) to stabilize the copper(I) and reduce side reactions. |
| Incomplete reaction in strain-promoted azide-alkyne cycloaddition (SPAAC) | Insufficient reaction time or low temperature. | - Increase the reaction time.- Gently increase the reaction temperature, while monitoring for any degradation of the peptide. |
Quantitative Stability Data
While specific quantitative stability data for this compound under various conditions is limited, the following table provides an estimated stability profile based on data for similar Fmoc-protected and azide-containing compounds.
| Condition | Parameter | Recommended Limit | Estimated Stability of this compound |
| Temperature | Storage | -20°C to 8°C | Stable for >1 year when stored properly. |
| High Temperature | Avoid >40°C | Potential for degradation of the azide group. | |
| Light | UV/Visible | Protect from light | Potential for photodegradation. Store in the dark. |
| Humidity | Relative Humidity | Store in a desiccated environment | Hygroscopic nature of many amino acid derivatives can lead to hydrolysis of the Fmoc group over time. |
| Chemical | Reducing Agents (e.g., DTT, TCEP) | Avoid | Rapid reduction of the azide to an amine. |
| Strong Acids/Bases | Avoid prolonged exposure | Can lead to degradation of the Fmoc group and other side reactions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound via HPLC
This protocol outlines a stability-indicating HPLC method to monitor the purity of this compound over time and under stress conditions.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.
3. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
4. Forced Degradation Studies (for method validation):
-
Acidic: Incubate the standard solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic: Incubate the standard solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: Incubate the standard solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 60°C for 48 hours, then prepare a solution for analysis.
-
Photolytic: Expose the standard solution to UV light (254 nm) for 24 hours.
5. Analysis:
-
Inject the standard solution and the stressed samples into the HPLC system.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the main compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Visualizations
Caption: Workflow for the storage and handling of this compound.
Caption: Troubleshooting logic for SPPS issues with this compound.
References
Technical Support Center: Fmoc-Protected Azide-Containing Amino Acids
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-L-Lys(N3-Gly)-OH and similar azide-containing amino acids in solid-phase peptide synthesis (SPPS). The primary focus is on preventing the unintended reduction of the azide functional group.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group in this compound during standard Fmoc-SPPS?
A1: The azide group is generally robust and stable under the standard conditions of Fmoc-based solid-phase peptide synthesis.[1][2] It is compatible with the mild basic conditions required for Fmoc-group removal (e.g., piperidine in DMF) and acidic conditions used for cleavage from most resins (e.g., trifluoroacetic acid - TFA).[2][3]
Q2: Which reagents should I absolutely avoid to prevent reduction of the azide group?
A2: To prevent the reduction of the azide to an amine, you must avoid reagents known to react with azides. These primarily include:
-
Phosphines: Triarylphosphines (e.g., triphenylphosphine) or trialkylphosphines (e.g., trimethylphosphine) will reduce azides through the Staudinger reaction.[4][5][6]
-
Thiol-containing reagents: Scavengers like dithiothreitol (DTT) and ethanedithiol (EDT) used during TFA cleavage can lead to significant azide reduction.[7][8][9]
Q3: Can I use any coupling reagent with this compound?
A3: While the side-chain azide is generally stable, it is best practice to use standard coupling reagents like HBTU, HCTU, or DIC with a suitable base like DIPEA or 2,4,6-collidine.[4][10] For α-azido acids, it has been noted that HATU in combination with DIPEA can cause racemization, so using a non-nucleophilic base like collidine is recommended in such cases.[11] Although your azide is on the side chain, being mindful of reagent choices is always good practice.
Q4: Are there any specific cleavage cocktails that are recommended for azide-containing peptides?
A4: Yes, to preserve the azide group, it is crucial to use a cleavage cocktail that does not contain reducing scavengers. A common and safe cocktail is a mixture of TFA, water, and triisopropylsilane (TIS). A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.
Troubleshooting Guide
Problem: After cleavage and purification, mass spectrometry analysis shows a mass corresponding to the peptide with an amine instead of an azide on the lysine side chain.
-
Possible Cause 1: Use of a reducing scavenger during cleavage.
-
Question: Did your cleavage cocktail contain a thiol-based scavenger such as ethanedithiol (EDT) or dithiothreitol (DTT)?
-
Solution: These reagents are known to reduce azides.[7][8][9] For your next synthesis, use a cleavage cocktail without thiol scavengers. A recommended mixture is TFA/TIS/H2O (95:2.5:2.5).
-
-
Possible Cause 2: Unintentional exposure to phosphines.
-
Question: Was the peptide at any point exposed to phosphine reagents, for example, from a concurrent Staudinger ligation experiment in the lab or contaminated glassware?
-
Solution: Phosphines are potent reducing agents for azides.[5] Ensure that all glassware and reagents are free from phosphine contamination. If you are performing Staudinger ligations, use dedicated equipment.
-
-
Possible Cause 3: Instability during an unexpected step.
-
Question: Were there any non-standard reagents or conditions used during the synthesis, such as alternative deprotection agents or prolonged heating?
-
Solution: While the azide group is quite stable, it's important to stick to well-established protocols. If you must deviate, run a small-scale test synthesis first to check the stability of the azide group under the new conditions.
-
Data Presentation
Table 1: Compatibility of Common SPPS Reagents with the Azide Group
| Reagent Class | Reagent Name | Compatibility with Azide | Notes |
| Fmoc Deprotection | Piperidine | Compatible | Standard reagent for Fmoc removal; does not affect the azide group.[3][11] |
| DBU | Generally Compatible | While effective for Fmoc removal, it can promote other side reactions like aspartimide formation.[12] | |
| Coupling Reagents | HBTU, HCTU, TBTU, PyBOP | Compatible | Standard uronium/phosphonium-based reagents are safe to use.[10][13] |
| DIC/DIPCDI | Compatible | Carbodiimide activators are compatible.[10] | |
| Bases | DIPEA, NMM | Compatible | Standard bases for coupling reactions. |
| 2,4,6-Collidine | Compatible | Recommended to reduce racemization with certain sensitive building blocks.[11][14] | |
| Cleavage Acids | Trifluoroacetic Acid (TFA) | Compatible | The azide group is stable in strong acid.[2][3] |
| Scavengers | Triisopropylsilane (TIS) | Compatible | A non-reducing scavenger suitable for azide-containing peptides.[9] |
| Water | Compatible | Standard scavenger. | |
| Ethanedithiol (EDT) | Not Compatible | Will reduce the azide group to an amine.[7][9] | |
| Dithiothreitol (DTT) | Not Compatible | A strong reducing agent that will reduce the azide.[11] | |
| Reducing Agents | Phosphines (e.g., PPh3) | Not Compatible | Used in the Staudinger reaction to intentionally reduce azides.[5][6] |
Experimental Protocols
Protocol: Cleavage of an Azide-Containing Peptide from the Resin
This protocol is designed to cleave the peptide from the solid support while preserving the integrity of the azide group.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Transfer the peptide-bound resin to a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the mixture to react at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Incubate the mixture at -20°C for at least 30 minutes to ensure complete precipitation.
-
Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with a small volume of cold diethyl ether and repeat the centrifugation and decanting steps. Repeat this wash step two more times.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or argon gas to remove residual ether.
-
The crude peptide is now ready for purification by HPLC.
Visualizations
Caption: Workflow for Fmoc-SPPS of azide-containing peptides, highlighting safe reagents and those to avoid.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Staudinger Ligation [sigmaaldrich.com]
- 6. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. peptide.com [peptide.com]
- 13. Bot Detection [iris-biotech.de]
- 14. mesalabs.com [mesalabs.com]
Technical Support Center: Managing Aggregation of Peptides Modified with Fmoc-L-Lys(N3-Gly)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides modified with Fmoc-L-Lys(N3-Gly)-OH. The content is designed to address specific issues related to peptide aggregation that may be encountered during synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group, allowing for sequential addition of amino acids to a growing peptide chain. The key feature of this reagent is the azidoacetyl group attached to the epsilon-amino group of the lysine side chain. This azide functionality is stable under standard SPPS conditions and serves as a "click chemistry" handle.[1] This allows for the site-specific conjugation of the peptide to other molecules, such as fluorescent probes, polymers for drug delivery, or other biomolecules, after the peptide has been synthesized.
Q2: Does the incorporation of this compound increase the risk of peptide aggregation?
While the azide group itself is relatively small, the modification of a lysine side chain can alter the physicochemical properties of a peptide, potentially influencing its aggregation propensity. Replacing a charged lysine residue with the more hydrophobic azidoacetyl-lysine can reduce the overall solubility of the peptide, which may lead to aggregation, especially in sequences that are already prone to self-assembly.
Q3: How can I detect and quantify the aggregation of my peptide containing Lys(N3-Gly)?
Several biophysical techniques can be employed to monitor and quantify peptide aggregation. The choice of method will depend on the nature of the aggregate (e.g., soluble oligomers vs. insoluble fibrils) and the required level of detail.
| Analytical Technique | Principle | Information Provided | Typical Throughput |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Detects and quantifies soluble aggregates (dimers, trimers, oligomers). | Medium |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to Brownian motion. | Provides information on the size distribution of particles in solution. | High |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures. | Detects the formation of beta-sheet rich amyloid fibrils. | High |
| UV-Vis Spectroscopy (Turbidity) | Measures the scattering of light by large particles in solution. | A simple method to detect the presence of insoluble aggregates. | High |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Provides information on the secondary structure of the peptide (e.g., random coil, alpha-helix, beta-sheet). A transition to beta-sheet can indicate aggregation. | Medium |
This table presents a summary of common techniques used for analyzing peptide aggregation. The suitability of each technique may vary depending on the specific peptide and experimental conditions.
Troubleshooting Guides
Problem 1: Poor solubility of the crude peptide after cleavage and deprotection.
Possible Causes:
-
Intrinsic hydrophobicity of the peptide sequence: The peptide sequence itself may be rich in hydrophobic amino acids, leading to poor aqueous solubility. The addition of the azidoacetyl group can exacerbate this.
-
Formation of stable secondary structures: The peptide may be adopting a beta-sheet conformation, leading to intermolecular hydrogen bonding and aggregation.
-
Incorrect pH of the solubilization buffer: The net charge of the peptide is pH-dependent. At its isoelectric point (pI), a peptide has a net neutral charge and is often least soluble.
Solutions:
-
Optimize the solubilization buffer:
-
For acidic peptides (net negative charge), try dissolving in a basic buffer (e.g., 0.1 M ammonium bicarbonate).
-
For basic peptides (net positive charge), use a slightly acidic buffer (e.g., 10% acetic acid).[2]
-
If the peptide is neutral or highly hydrophobic, consider using organic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) to aid dissolution.[2] Be cautious with DMSO if your peptide contains cysteine or methionine, as it can cause oxidation.[2]
-
-
Use chaotropic agents: For highly aggregated peptides, denaturing agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be used to disrupt intermolecular interactions and solubilize the peptide.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
Caption: A workflow for troubleshooting poor peptide solubility.
Problem 2: Difficulty in purifying the peptide by Reverse-Phase HPLC (RP-HPLC) due to aggregation.
Possible Causes:
-
On-column aggregation: The peptide may be aggregating on the HPLC column, leading to broad or tailing peaks and poor resolution.
-
Precipitation at the injection point: The peptide may be precipitating when the sample, dissolved in a strong solvent like DMSO, mixes with the aqueous mobile phase.
Solutions:
-
Modify the mobile phase:
-
Increase the organic content (e.g., ACN or methanol) in the initial mobile phase to improve solubility.
-
Add ion-pairing agents like trifluoroacetic acid (TFA) at a standard concentration of 0.1%.
-
In some cases, adding a small amount of a chaotropic agent like GdnHCl to the mobile phase can prevent on-column aggregation, but be aware that this can affect column longevity.
-
-
Adjust the sample preparation:
-
Dissolve the peptide in the initial mobile phase if possible to avoid precipitation upon injection.
-
If using a strong organic solvent like DMSO, inject a smaller volume.
-
-
Optimize HPLC conditions:
-
Use a column with a larger pore size to reduce interactions that may promote aggregation.
-
Run the purification at a higher temperature (e.g., 40-60 °C) to disrupt hydrophobic interactions and improve peak shape.
-
Caption: Troubleshooting guide for RP-HPLC purification of aggregating peptides.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Lys(N3-Gly)
This protocol outlines the manual Fmoc-SPPS for a generic peptide. Automated synthesizers will follow a similar logic.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes. Drain the DMF.
2. First Amino Acid Coupling (if not pre-loaded):
-
Deprotect the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-amino acid (e.g., with HBTU/DIPEA in DMF) and couple to the resin for 1-2 hours.
-
Wash the resin with DMF.
3. Peptide Chain Elongation (Repeating Cycle):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and react for 20 minutes. Drain and wash with DMF.
-
Amino Acid Coupling:
- In a separate vial, dissolve the next Fmoc-amino acid (including this compound at the desired position) in DMF.
- Add a coupling agent (e.g., HBTU, HATU) and an activation base (e.g., DIPEA, collidine).
- Add the activated amino acid solution to the resin and react for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test or other ninhydrin-based test to ensure complete coupling before proceeding to the next deprotection step. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
4. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Caption: A simplified workflow for a single coupling cycle in Fmoc-SPPS.
References
Technical Support Center: Solid-Phase Synthesis of Azido-Peptides
Welcome to the technical support center for the solid-phase synthesis of azido-peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls encountered during the solid-phase synthesis of azido-peptides?
A1: The most frequent challenges include:
-
Unintentional reduction of the azide group: This can occur during the final cleavage and deprotection step, particularly when using thiol-based scavengers.
-
Instability of the azido group to Fmoc deprotection conditions: Certain azido-amino acids can undergo elimination or other side reactions upon repeated exposure to piperidine.
-
Inefficient coupling reactions: The steric hindrance or electronic properties of some azido-amino acids can lead to incomplete coupling.
-
Standard SPPS-related side reactions: Issues such as peptide aggregation, diketopiperazine formation, and aspartimide formation can also affect the synthesis of azido-peptides.
Q2: Which azido-amino acids are more susceptible to side reactions?
A2: Azido-amino acids where the azide group is in close proximity to the peptide backbone, such as α-azido acids and β-azidoalanine, are more prone to elimination side reactions during Fmoc deprotection with piperidine.[1] Fmoc-L-azidolysine, on the other hand, is generally considered stable to standard piperidine and TFA treatments.
Q3: How can I confirm the successful incorporation of the azido group and detect potential side products?
A3: Mass spectrometry (MS) is the most effective technique for confirming the molecular weight of the final peptide and identifying any byproducts.[2][3][4] A mass shift of -28 Da (loss of N₂) or +2 Da (reduction to an amine) relative to the expected mass of the azido-peptide are indicative of azide reduction. Elimination of the azido group will also result in a characteristic mass change that can be detected.
Troubleshooting Guides
Problem 1: The mass spectrum of my purified peptide shows a significant peak corresponding to the reduced amine (+2 Da) instead of the desired azide.
Cause: The azide group was likely reduced during the final cleavage from the resin. This is a common side reaction when using cleavage cocktails containing thiol-based scavengers like 1,2-ethanedithiol (EDT).[5][6]
Solution:
-
Optimize the cleavage cocktail: Avoid or minimize the use of potent reducing scavengers. Dithiothreitol (DTT) has been shown to be a better choice than EDT for minimizing azide reduction.[5] If the peptide sequence does not contain sensitive residues like Cys, Met, or Trp, a simple cocktail of TFA/water/triisopropylsilane (TIS) may be sufficient.[5]
-
Minimize cleavage time: Perform the cleavage for the minimum time required for complete deprotection of side chains and cleavage from the resin, typically 1.5 to 2 hours.[7]
Quantitative Data on Azide Reduction by Thiol Scavengers:
| Thiol Scavenger | Peptide Sequence | Position of Azide | Cleavage Cocktail Composition (TFA/water/TIS/Scavenger) | Percentage of Azide Reduction (%) |
| EDT | Ac-Ala-Ala-Ala-Lys(N₃)-Ala-Ala-Ala-Gly-NH₂ | Internal | 92.5:2.5:2.5:2.5 | ~50 |
| EDT | Ac-Lys(N₃)-Ala-Ala-Ala-Ala-Ala-Ala-Gly-NH₂ | N-terminal | 92.5:2.5:2.5:2.5 | ~50 |
| DTT | Ac-Ala-Ala-Ala-Lys(N₃)-Ala-Ala-Ala-Gly-NH₂ | Internal | 92.5:2.5:2.5:2.5 | <10 |
| DTT | Ac-Lys(N₃)-Ala-Ala-Ala-Ala-Ala-Ala-Gly-NH₂ | N-terminal | 92.5:2.5:2.5:2.5 | ~15 |
| Thioanisole | Ac-Ala-Ala-Ala-Lys(N₃)-Ala-Ala-Ala-Gly-NH₂ | Internal | 92.5:2.5:2.5:2.5 | ~20 |
Data adapted from a study on the reduction of peptide azides during SPPS cleavage.[5]
Problem 2: My peptide synthesis fails at a specific coupling step involving an azido-amino acid, leading to deletion sequences.
Cause: Incomplete coupling of the azido-amino acid due to steric hindrance or unfavorable reaction kinetics.
Solution:
-
Use a more potent coupling reagent: For challenging couplings, stronger activating reagents are recommended. While standard reagents like HBTU and PyBOP are often effective, HATU and COMU may offer improved performance for sterically hindered amino acids.[8][9][10][11] Phosphonium-based reagents like PyBOP and PyAOP are generally considered "cleaner" than uronium/aminium reagents (HBTU, HATU) as they do not have the potential for guanidinylation side reactions.[9]
-
Incorporate an additive: The use of additives like HOBt or OxymaPure can enhance coupling efficiency and reduce racemization.[5][12][13] OxymaPure is a non-explosive alternative to HOBt and HOAt.[8][12]
-
Perform a double coupling: Repeating the coupling step with fresh reagents can help drive the reaction to completion.[14]
-
Increase reaction time and temperature: Allowing the coupling reaction to proceed for a longer duration or performing it at a slightly elevated temperature (e.g., using microwave-assisted synthesis) can improve yields.
Problem 3: I observe a byproduct with a mass corresponding to the elimination of the azide group, especially when using β-azidoalanine.
Cause: The azido group, particularly in β-azidoalanine, is susceptible to elimination under the basic conditions of Fmoc deprotection (piperidine treatment).[1] Prolonged coupling times can also lead to this side reaction.[1]
Solution:
-
Minimize Fmoc deprotection time: Use shorter deprotection times that are sufficient to remove the Fmoc group completely.
-
Reduce coupling time: For sensitive azido-amino acids, avoid excessively long coupling times. In one study, a prolonged coupling of Fmoc-L-β-azidoalanine with HBTU/DIPEA for 5 and 18 hours resulted in a significant increase in the elimination byproduct.[1]
-
Consider alternative deprotection reagents: For particularly sensitive sequences, milder deprotection conditions could be explored, although this may require significant optimization. Some studies have investigated alternatives to piperidine to minimize side reactions like aspartimide formation, and these could potentially be beneficial for sensitive azido-peptides as well.[15][16]
Experimental Protocols
Protocol 1: Standard Coupling of an Fmoc-Azido-Amino Acid
-
Resin Preparation: After Fmoc deprotection of the resin-bound peptide and thorough washing with DMF, ensure the resin is well-swelled in DMF.
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-azido-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling is recommended.
Protocol 2: On-Resin Diazotransfer for Conversion of an Amine to an Azide
This protocol is useful for converting a lysine side chain to an azidolysine on the resin.
-
Resin Preparation: The peptide containing the lysine residue to be modified should be assembled on the resin, with the N-terminal α-amino group protected (e.g., with Fmoc). The lysine side chain should be deprotected.
-
Reaction Mixture: To the resin, add a solution of K₂CO₃ (5 eq.) and imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (5 eq.) in a mixture of water, MeOH, and CH₂Cl₂. Add a catalytic amount of CuSO₄·5H₂O.[12]
-
Reaction: Gently agitate the mixture under a nitrogen atmosphere for 3 hours.
-
Washing: Remove the reaction solution by filtration and wash the resin sequentially with water, DMF, CH₂Cl₂, and MeOH.
Protocol 3: Cleavage Protocol to Minimize Azide Reduction
-
Resin Preparation: After the final Fmoc deprotection, wash the resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For peptides without Cys, Met, or Trp, use TFA/TIS/H₂O (95:2.5:2.5) . For peptides containing these sensitive residues, a recommended cocktail is TFA/thioanisole/water/DTT (90:5:3:2) . Caution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment when handling TFA.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 1.5-2 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the peptide pellet with cold ether and then dry it under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Visualizations
Caption: General workflow for the solid-phase synthesis of azido-peptides.
Caption: Troubleshooting flowchart for azide reduction during peptide cleavage.
References
- 1. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [merckmillipore.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Comprehensive NMR Characterization of Fmoc-L-Lys(N3-Gly)-OH: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed nuclear magnetic resonance (NMR) characterization of Fmoc-L-Lys(N3-Gly)-OH, a key building block in peptide synthesis and modification. The data presented herein serves as a crucial reference for researchers, scientists, and drug development professionals, enabling confident identification and quality assessment of this reagent. By comparing the expected chemical shifts with those of its constituent moieties, this document offers a clear framework for spectral analysis.
Introduction
This compound is a derivative of the amino acid lysine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amine and an azido-glycyl moiety on its ε-amine. This trifunctional molecule is invaluable for the site-specific incorporation of an azide group into peptides, which can then be used for bioconjugation via "click chemistry." Accurate characterization by ¹H and ¹³C NMR is paramount to ensure the purity and structural integrity of the compound before its use in complex synthetic procedures.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established NMR data for the Fmoc group, the lysine backbone and sidechain, and the azido-glycyl group, derived from analogous compounds in the literature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Fmoc | H-1', H-8' | 7.85 - 7.95 | d | Aromatic protons adjacent to the fluorenyl bridge. |
| Fmoc | H-4', H-5' | 7.65 - 7.75 | d | Aromatic protons. |
| Fmoc | H-2', H-3', H-6', H-7' | 7.30 - 7.45 | m | Aromatic protons. |
| Fmoc | H-9' | 4.20 - 4.30 | t | Methine proton of the fluorenyl group. |
| Fmoc | CH₂ | 4.35 - 4.45 | d | Methylene protons adjacent to the oxygen. |
| Lysine | α-NH | 7.50 - 7.60 | d | Amide proton. |
| Lysine | α-CH | 4.10 - 4.20 | m | |
| Lysine | β-CH₂ | 1.70 - 1.90 | m | |
| Lysine | γ-CH₂ | 1.40 - 1.60 | m | |
| Lysine | δ-CH₂ | 1.30 - 1.50 | m | |
| Lysine | ε-NH | 7.90 - 8.10 | t | Amide proton of the side chain. |
| Lysine | ε-CH₂ | 3.10 - 3.30 | m | Methylene group adjacent to the side-chain amide. |
| Glycine | CH₂ | 3.80 - 4.00 | s | Methylene protons of the glycine, adjacent to the azide. |
| Carboxyl | COOH | 10.0 - 12.0 | br s | Carboxylic acid proton. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Fmoc | C-1', C-8' | 120.0 - 120.5 | Aromatic carbons. |
| Fmoc | C-4', C-5' | 125.0 - 125.5 | Aromatic carbons. |
| Fmoc | C-2', C-3', C-6', C-7' | 127.0 - 128.0 | Aromatic carbons. |
| Fmoc | C-4a', C-4b' | 141.0 - 141.5 | Aromatic carbons at the bridgehead. |
| Fmoc | C-8a', C-9a' | 143.5 - 144.5 | Aromatic carbons at the bridgehead. |
| Fmoc | C-9' | 47.0 - 47.5 | Methine carbon of the fluorenyl group. |
| Fmoc | CH₂ | 66.5 - 67.5 | Methylene carbon adjacent to the oxygen. |
| Fmoc | C=O | 156.0 - 156.5 | Carbonyl of the Fmoc group. |
| Lysine | α-CH | 54.0 - 55.0 | |
| Lysine | β-CH₂ | 31.0 - 32.0 | |
| Lysine | γ-CH₂ | 22.0 - 23.0 | |
| Lysine | δ-CH₂ | 29.0 - 30.0 | |
| Lysine | ε-CH₂ | 39.0 - 40.0 | Methylene group adjacent to the side-chain amide. |
| Lysine | C=O | 173.0 - 174.0 | Carboxyl carbon. |
| Glycine | CH₂ | 50.0 - 52.0 | Methylene carbon of the glycine, adjacent to the azide. |
| Glycine | C=O | 168.0 - 169.0 | Amide carbonyl of the glycyl moiety. |
Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation and purity assessment.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Pipettes and vials for sample preparation
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 or similar
-
Spectral width: ~16 ppm
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
Relaxation delay (d1): 1-2 seconds
-
-
Process the spectrum:
-
Apply a Fourier transform.
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks.
-
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30 or similar
-
Spectral width: ~220 ppm
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2 seconds
-
-
Process the spectrum:
-
Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: Workflow for NMR characterization of this compound.
Unveiling the Signature of a Unique Amino Acid: A Comparative Guide to the Mass Spectrometry Analysis of Peptides Incorporating Fmoc-L-Lys(N3-Gly)-OH
For researchers, scientists, and drug development professionals venturing into the realm of peptide modification, the incorporation of non-canonical amino acids is a gateway to novel functionalities. One such building block, Fmoc-L-Lys(N3-Gly)-OH, offers a versatile platform for bioconjugation through "click" chemistry. This guide provides a comprehensive comparison of the mass spectrometry analysis of peptides synthesized with this unique amino acid against their unmodified counterparts, supported by detailed experimental protocols and data visualizations to facilitate a deeper understanding of its impact on peptide characterization.
The integration of this compound into a peptide sequence introduces a readily accessible azide group via a glycine linker on the lysine side-chain. This modification is designed to be stable throughout standard solid-phase peptide synthesis (SPPS) protocols, allowing for the straightforward creation of peptides primed for subsequent ligation with alkyne-containing molecules.[1][2] Mass spectrometry serves as a critical tool for verifying the successful incorporation of this modified amino acid and for characterizing the resulting peptide.
Comparative Mass Spectrometry Data
The primary observable difference in the mass spectra of a peptide synthesized with this compound compared to its wild-type counterpart is a predictable mass shift. The addition of the azido-glycyl moiety to the lysine residue results in a specific mass increase.
| Peptide Attribute | Unmodified Peptide (Control) | Peptide with Lys(N3-Gly) | Mass Difference (Da) |
| Amino Acid Residue | Lysine (K) | Lysine(N3-Gly) | +98.059 |
| Example Peptide Sequence | Ac-Y-K-A-D-NH2 | Ac-Y-K(N3-Gly)-A-D-NH2 | |
| Monoisotopic Mass (Calculated) | 522.25 | 620.31 | +98.06 |
| Observed [M+H]+ (m/z) | 523.26 | 621.32 | +98.06 |
Table 1: Comparison of theoretical and observed masses for an unmodified peptide versus a peptide containing the Lys(N3-Gly) modification.
The mass spectra of the modified peptide will exhibit a parent ion peak at a higher m/z value, corresponding to the addition of the azido-glycyl group. This mass shift serves as the initial confirmation of successful incorporation.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Collision-induced dissociation (CID) is a commonly employed technique to fragment peptide ions in the mass spectrometer, providing sequence information. The fragmentation pattern of a peptide containing the Lys(N3-Gly) modification will largely follow predictable pathways, with cleavages occurring along the peptide backbone to produce b- and y-type ions.
A key aspect to consider is the potential fragmentation of the azido-glycyl side chain itself. While the azide group is generally stable, under certain CID conditions, a characteristic neutral loss of N2 (28 Da) from the precursor or fragment ions may be observed. The primary fragmentation, however, is expected to occur at the peptide bonds.
Workflow for Peptide Synthesis and Analysis
Caption: Workflow for SPPS and MS analysis.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol outlines the manual synthesis of a model peptide (Ac-Y-K(N3-Gly)-A-D-NH2) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve Fmoc-amino acid (4 eq.), DIC (4 eq.), and OxymaPure (4 eq.) in DMF. Add the mixture to the resin and shake for 2 hours.
-
For this compound: Follow the same procedure as for standard amino acids.
-
-
Washing: After each coupling and deprotection step, wash the resin with DMF (3x) and DCM (3x).
-
Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Mass Spectrometry Analysis
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Dilute the sample to a final concentration of approximately 1 pmol/µL for LC-MS/MS analysis.
LC-MS/MS Parameters (example):
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
-
Mass Spectrometry (Orbitrap or similar high-resolution instrument):
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MS1 Scan Range: m/z 300-1500
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the top 5 most intense precursor ions.
-
Collision Energy: Normalized collision energy of 35%
-
Alternatives to this compound
While this compound provides a convenient method for introducing an azide group, several alternative strategies exist for peptide modification and subsequent analysis.
| Modification Strategy | Description | Advantages | Disadvantages |
| Fmoc-L-Lys(N3)-OH | Direct incorporation of an azido-lysine derivative during SPPS.[1][2] | Simpler side chain structure; well-established in the literature. | Shorter linker arm compared to the glycine-extended version. |
| Post-synthesis Modification | Introduction of an azide group to a lysine residue after peptide synthesis is complete using reagents like azido-NHS ester. | Can be applied to peptides synthesized without modified amino acids. | May lead to non-specific labeling if multiple reactive sites are present. |
| Other "Clickable" Amino Acids | Incorporation of amino acids with alkyne side chains (e.g., Fmoc-propargylglycine) for reaction with azido-tags. | Orthogonal chemistry allows for different labeling strategies. | Requires synthesis of the corresponding alkyne-modified amino acid. |
| Isobaric Tagging (e.g., TMT, iTRAQ) | Chemical tags that are isobaric but produce different reporter ions upon fragmentation, used for quantitative proteomics.[3] | Enables multiplexed quantitative analysis. | Primarily for quantification rather than introducing a reactive handle for bioconjugation. |
Table 2: Comparison of alternative methods for peptide modification and analysis.
Click Chemistry Reaction Workflow
Caption: Click chemistry bioconjugation workflow.
Conclusion
The use of this compound in peptide synthesis offers a reliable and efficient method for introducing a bioorthogonal handle for further functionalization. Mass spectrometry analysis readily confirms the successful incorporation of this modified amino acid through a characteristic mass shift. While the fragmentation pattern in tandem MS is largely predictable, researchers should be aware of the potential for a neutral loss of the azide group. The detailed protocols and comparative data presented in this guide provide a solid foundation for scientists and drug developers to confidently utilize and characterize peptides containing this versatile building block in their research endeavors.
References
A Comparative Guide to Purity Analysis of Fmoc-L-Lys(N3-Gly)-OH: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic amino acids like Fmoc-L-Lys(N3-Gly)-OH is paramount for the successful solid-phase peptide synthesis (SPPS) and the integrity of the final peptide product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for determining the purity of this compound, complete with experimental protocols and performance data.
The azide-containing amino acid, this compound, is a valuable building block in peptide chemistry, often utilized in "click" chemistry applications. Impurities, which can arise during synthesis, can include diastereomers, unreacted starting materials, and by-products such as dipeptides or β-alanyl impurities.[1][2] These can negatively impact peptide synthesis by causing chain termination or the incorporation of incorrect amino acids.[2]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for assessing the purity of Fmoc-protected amino acids due to its robustness, speed, and ease of use.[3] It effectively separates the main compound from most process-related impurities.
This protocol is a representative method based on common practices for analyzing Fmoc-protected amino acids.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., XBridge BEH C18, 3.5 µm, 4.6 mm x 100 mm).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4][5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4][5]
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 8-10 minutes is a typical starting point. The exact gradient should be optimized for the best separation of impurities.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Alternative Methods for Purity Assessment
While HPLC is a powerful tool, it may not reveal all impurities. For a comprehensive purity profile, orthogonal methods are recommended.
Standard RP-HPLC cannot distinguish between L- and D-enantiomers.[2] Given that the use of the correct enantiomer is critical in peptide synthesis, chiral HPLC is essential for determining enantiomeric purity.[3][7]
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC with UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used.[3]
-
Mobile Phase: Typically a mixture of a polar organic solvent (e.g., acetonitrile, methanol) and an acidic additive (e.g., TFA, formic acid).[3] The exact composition is highly dependent on the specific CSP and the amino acid derivative.
-
Detection: UV at 220 nm.[3]
GC-MS is a highly sensitive technique that can be used to quantify volatile impurities, including residual solvents and by-products from the synthesis of the Fmoc-amino acid. It is also a valuable method for determining the presence of free amino acids and for assessing enantiomeric purity after appropriate derivatization.[1][8]
Experimental Protocol: GC-MS for Free Amino Acids
-
Derivatization: The sample is derivatized to make the amino acids volatile.
-
Injection: The derivatized sample is injected into the GC.
-
Separation: The components are separated based on their boiling points and interactions with the GC column.
-
Detection: The separated components are detected by the mass spectrometer, which provides information about their molecular weight and structure.
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly useful for identifying and quantifying trace-level impurities that may not be detectable by UV.[9][10]
Experimental Protocol: LC-MS/MS
-
LC Separation: The sample is separated using an HPLC system, often with conditions similar to the standard HPLC purity method.
-
Ionization: The eluting components are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ions are analyzed by a tandem mass spectrometer, which can be used to identify compounds based on their mass-to-charge ratio and fragmentation patterns.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC and its alternatives for the purity analysis of this compound.
| Analytical Method | Typical Purity Determination | Key Advantages | Limitations | Commonly Detected Impurities |
| RP-HPLC with UV | >95-99%[7][11] | Robust, reliable, widely available, good for overall purity assessment. | May not separate all co-eluting impurities, not suitable for enantiomeric purity. | Process-related impurities, starting materials, most by-products. |
| Chiral HPLC | Enantiomeric excess (>99.8%)[12] | Directly measures enantiomeric purity. | Requires specialized chiral columns and method development. | D-enantiomer of this compound. |
| GC-MS | Low-level impurity quantification. | High sensitivity for volatile compounds and free amino acids. | Requires derivatization for non-volatile compounds. | Residual solvents, free amino acids, volatile by-products. |
| LC-MS/MS | Trace-level impurity identification and quantification (fmol range).[9] | High sensitivity and specificity, provides structural information. | More complex instrumentation and data analysis. | Trace impurities, isomers, and degradation products. |
Conclusion
For routine quality control of this compound, RP-HPLC is an indispensable tool for determining overall purity. However, a comprehensive purity assessment, especially for applications in GMP environments or for the synthesis of long and complex peptides, should include orthogonal methods. Chiral HPLC is essential to confirm the enantiomeric integrity, while GC-MS and LC-MS/MS provide valuable information on residual solvents, free amino acids, and other trace-level impurities that might be missed by HPLC with UV detection. The choice of analytical methods should be guided by the specific quality requirements of the final peptide product and the regulatory landscape.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Detection [iris-biotech.de]
- 8. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 9. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization | Semantic Scholar [semanticscholar.org]
- 11. precisepeg.com [precisepeg.com]
- 12. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Fmoc-L-Lys(N3)-OH and Fmoc-L-Lys(N3-Gly)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and modification, the site-specific incorporation of bioorthogonal functional groups is paramount for the development of sophisticated therapeutics, diagnostics, and research tools. The azide group, a key player in "click chemistry," offers a versatile handle for such modifications. Two commonly utilized building blocks for introducing azides into peptides are Fmoc-L-Lys(N3)-OH and Fmoc-L-Lys(N3-Gly)-OH. This guide provides an objective comparison of these two reagents, supported by structural analysis and general experimental protocols, to aid researchers in selecting the optimal building block for their specific needs.
Introduction to Azide-Modified Lysine Derivatives
Fmoc-L-Lys(N3)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-epsilon-azido-L-lysine, is a widely used amino acid derivative in Solid Phase Peptide Synthesis (SPPS).[1] The Fmoc protecting group facilitates sequential peptide chain elongation, while the epsilon-azido group on the lysine side chain serves as a bioorthogonal handle for post-synthetic modifications via reactions like the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1]
This compound is a structurally related building block where an azidoacetyl group is attached to the lysine side chain.[2][3] This introduces a short glycine spacer between the lysine backbone and the azide functionality. This modification has the potential to influence the physicochemical properties and reactivity of the resulting peptide.
Quantitative Data Summary
Direct, quantitative comparative studies on the performance of this compound versus Fmoc-L-Lys(N3)-OH in peptide synthesis are not extensively available in peer-reviewed literature. However, a comparison of their fundamental properties can be summarized as follows:
| Feature | Fmoc-L-Lys(N3)-OH | This compound | Reference |
| Molecular Formula | C21H22N4O4 | C23H25N5O5 | [4][5] |
| Molecular Weight | 394.42 g/mol | 451.48 g/mol | [4][5] |
| CAS Number | 159610-89-6 | 1198617-89-8 | [4][5] |
| Side-Chain Linker | Alkyl chain | Glycyl (amide-containing) | N/A |
| Purity (Typical) | ≥ 99% | ≥ 98% | [4][5] |
| Storage Temperature | 2-8°C | 2-8°C | [4][5] |
Performance Comparison in Peptide Synthesis
Fmoc-L-Lys(N3)-OH
This building block is well-established and known for its excellent compatibility with standard Fmoc-SPPS protocols.[6] The azide group is stable under the conditions of Fmoc deprotection (piperidine) and final cleavage from the resin (e.g., with trifluoroacetic acid).[1] Its versatility and proven track record make it a staple in the synthesis of peptides intended for subsequent conjugation.[6]
This compound
While direct experimental comparisons are scarce, the introduction of a glycyl spacer in this compound may offer certain theoretical advantages. The amide bond within the linker could potentially increase the hydrophilicity of the side chain. This might lead to improved solubility of the growing peptide chain during SPPS, particularly for sequences prone to aggregation. Furthermore, the extended and more flexible linker could enhance the accessibility of the azide group for subsequent click chemistry reactions, potentially leading to improved conjugation efficiency in sterically hindered systems. However, these potential benefits require empirical validation through direct comparative studies.
Experimental Protocols
The following is a general protocol for the incorporation of either Fmoc-L-Lys(N3)-OH or this compound into a peptide sequence using manual Fmoc-SPPS.
Materials
-
Fmoc-protected amino acids (including Fmoc-L-Lys(N3)-OH or this compound)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
Protocol for a 0.1 mmol Scale Synthesis
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-Lys(N3)-OH or this compound), 3.9 equivalents of HBTU/HATU, and 4 equivalents of HOBt/HOAt in DMF.
-
Add 8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Note: Coupling times may need to be optimized based on the specific sequence. A Kaiser test can be performed to monitor the completion of the coupling reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Chemical structures of Fmoc-L-Lys(N3)-OH and this compound.
Caption: Workflow for peptide synthesis and conjugation using azide-modified lysine.
References
A Comparative Guide to Alternative Azide-Containing Amino Acids for Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the site-specific incorporation of azide-containing amino acids into peptides is a cornerstone of modern chemical biology and drug discovery. This powerful tool opens the door to a myriad of applications, from the creation of novel peptide-drug conjugates to the intricate study of cellular signaling pathways. While azidolysine has long been a popular choice, a growing number of alternative azide-containing amino acids offer unique advantages in terms of performance, stability, and their influence on peptide properties. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the optimal building block for your solid-phase peptide synthesis (SPPS) needs.
This guide will delve into the performance characteristics of four key azide-containing amino acids: L-Azidolysine (Azk), L-Azidoornithine (Azo), (4S)-Azidoproline (Azp), and L-Azidohomoalanine (Aha). We will also explore a novel hydrophilic azide-containing amino acid designed to enhance peptide solubility.
Performance Comparison of Azide-Containing Amino Acids
The successful incorporation of non-canonical amino acids in SPPS hinges on several factors, including coupling efficiency, stability throughout the synthesis cycles, and the impact on the final peptide's physicochemical properties. The following tables summarize the available quantitative data for these key performance indicators.
| Amino Acid | Coupling Reagent | Coupling Time | Peptide Purity (%) | Reference |
| Novel Hydrophilic Azido-Amino Acid | HATU/DIPEA | 30 min | 91 | [1] |
| DIC/HOAt | 1 h | 81 | [1] | |
| PyBOP/DIPEA | 1 h | 87 | [1] | |
| Oxyma/DIC (microwave) | 4 min | 82 | [1] | |
| Fmoc-L-Azidoalanine | HBTU/DIPEA | 2 x 2 h | Good | [2] |
| Fmoc-L-Azidohomoalanine | HBTU/DIPEA | 2 x 2 h | Good | [2] |
| Fmoc-L-Azidoornithine | HBTU/DIPEA | 2 x 2 h | Good | [2] |
| Fmoc-L-Azidolysine | HBTU/DIPEA | 2 x 2 h | Good | [2] |
Table 1: Coupling Efficiency. This table presents the reported peptide purities achieved after incorporating various azide-containing amino acids using different coupling reagents. Higher purity indicates more efficient coupling. While direct side-by-side comparisons are limited in the literature, the data suggests that these amino acids are generally compatible with standard coupling protocols.[1][2]
| Condition | Azide-Containing Amino Acid | Stability | Observations | Reference |
| 20% Piperidine in DMF | General Side-Chain Azides | Stable | The azide group is generally stable to the basic conditions used for Fmoc deprotection. | [3] |
| TFA Cleavage Cocktail | General Side-Chain Azides | Generally Stable | Stability can be affected by the choice of scavengers. Thiol-containing scavengers like EDT can lead to partial reduction of the azide to an amine. | [4] |
| TFA/water/TIS (95:2.5:2.5) | General Side-Chain Azides | Stable | This standard cleavage cocktail is generally safe for peptides containing azide functionalities. | [4] |
| TFA/m-cresol (95:5) | General Side-Chain Azides | Stable | Another cleavage cocktail that preserves the azide group. | [4] |
Table 2: Chemical Stability. This table summarizes the stability of the azide functionality under common SPPS deprotection and cleavage conditions. The azide group demonstrates good stability to piperidine but can be sensitive to certain scavengers in the final TFA cleavage step.[3][4]
| Amino Acid | Hydrophobicity Coefficient (ΔtR(Gly)) | Interpretation | Reference |
| Novel Hydrophilic Azido-Amino Acid | 1.4 | Significantly more hydrophilic than Azk | [1] |
| L-Azidolysine (Azk) | 7.25 | More hydrophobic than Lysine | [1] |
| Lysine (Lys) | -0.04 | Hydrophilic | [1] |
| Glycine (Gly) | 0 | Reference | [1] |
Table 3: Impact on Peptide Hydrophobicity. This table compares the hydrophobicity of a novel hydrophilic azide-containing amino acid to the commonly used azidolysine. The hydrophobicity coefficient is determined by RP-HPLC retention time, with higher values indicating greater hydrophobicity. The novel amino acid is designed to mitigate the increased hydrophobicity often observed upon replacing lysine with azidolysine.[1]
Experimental Protocols
Detailed and reliable protocols are crucial for the successful incorporation of azide-containing amino acids. Below are representative methodologies for key experimental procedures.
General Protocol for Fmoc-SPPS of Azide-Containing Peptides
This protocol outlines the manual solid-phase synthesis of a model tripeptide containing an azide-amino acid.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the desired Fmoc-azido-amino acid)
-
Coupling reagents: HBTU, DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS
-
Acetic anhydride
-
DIPEA
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
First Amino Acid Coupling:
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) using HBTU and DIPEA in DMF for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid, including the desired Fmoc-azido-amino acid. For prolonged couplings with azidoalanine, be mindful of potential side reactions.[2]
-
-
N-terminal Acetylation: After the final coupling, deprotect the N-terminal Fmoc group and acetylate the free amine using acetic anhydride and DIPEA in DMF for 15 minutes.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail (95% TFA/water/TIS) for 1 hour.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
On-Resin Diazotransfer Reaction
This method provides an alternative to incorporating pre-synthesized azide-containing amino acids by converting a primary amine on a resin-bound peptide to an azide.[5]
Materials:
-
Peptidyl-resin containing a primary amine (e.g., from a lysine or ornithine side chain)
-
Imidazole-1-sulfonyl azide hydrochloride
-
CuSO₄·5H₂O
-
K₂CO₃
-
Solvents: H₂O, MeOH, CH₂Cl₂
Procedure:
-
Swell the peptidyl-resin in a mixture of H₂O, MeOH, and CH₂Cl₂.
-
Add CuSO₄·5H₂O and imidazole-1-sulfonyl azide hydrochloride to the resin suspension.
-
Adjust the pH of the mixture to 9 with an aqueous K₂CO₃ solution.
-
Stir the reaction vigorously for 18 hours.
-
Wash the resin thoroughly to remove excess reagents.
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate complex experimental workflows and signaling pathways where azide-containing amino acids are utilized.
References
- 1. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalforums.com [chemicalforums.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioorthogonal Handles: Unveiling the Advantages of Fmoc-L-Lys(N3-Gly)-OH
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal handle is a critical decision that profoundly impacts the success of bioconjugation, drug delivery, and molecular imaging studies. This guide provides an objective comparison of Fmoc-L-Lys(N3-Gly)-OH with other prominent bioorthogonal handles, supported by experimental data and detailed protocols to aid in making an informed choice for your research needs.
This compound is a specialized amino acid derivative that incorporates an azidoacetyl group onto the side chain of lysine.[1] This "click chemistry" reagent is designed for seamless integration into peptides via solid-phase peptide synthesis (SPPS).[1] The core advantage of the azide handle lies in its ability to participate in highly specific and efficient bioorthogonal reactions, namely the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] This reaction's biocompatibility, proceeding under physiological conditions without the need for cytotoxic copper catalysts, makes it a powerful tool in chemical biology and drug development.[3]
Performance Comparison of Bioorthogonal Handles
The efficacy of a bioorthogonal handle is primarily determined by its reaction kinetics, stability, and the biocompatibility of the ligation chemistry. Below is a quantitative comparison of the azidoacetyl handle (representative of this compound) with other widely used bioorthogonal handles.
| Bioorthogonal Handle | Ligation Partner | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Azidoacetyl (via this compound) | Strained Alkynes (e.g., DBCO, BCN) | SPAAC | 0.28 - 0.34[4][5] | Excellent stability, high biocompatibility (copper-free), small handle size.[3][6] | Moderate reaction kinetics compared to the fastest handles.[7] |
| Tetrazine | Strained Alkenes (e.g., TCO, Norbornene) | IEDDA | 1 - 10⁶[7][8] | Exceptionally fast kinetics, fluorogenic potential.[8] | Tetrazine handles can be unstable under certain reducing conditions.[9] Larger handle size. |
| Phosphine | Azide | Staudinger Ligation | ~0.002 | First-generation bioorthogonal reaction, useful for specific applications. | Slow kinetics, potential for phosphine oxidation side reactions.[10] |
| Terminal Alkyne | Azide | CuAAC | ~1 - 100 | Fast, high-yielding reaction. | Requires copper catalyst, which can be cytotoxic.[11] |
DBCO: Dibenzocyclooctyne; BCN: Bicyclononyne; TCO: trans-Cyclooctene; SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition; IEDDA: Inverse-Electron-Demand Diels-Alder; CuAAC: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Key Advantages of the Azidoacetyl Handle
The azidoacetyl group offered by this compound presents a compelling balance of properties for many applications:
-
Exceptional Stability: The azide group is remarkably stable under the conditions of Fmoc-based solid-phase peptide synthesis, including exposure to piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin.[2] This ensures the integrity of the bioorthogonal handle throughout the peptide synthesis process.
-
Biocompatibility: The SPAAC reaction is a cornerstone of bioorthogonal chemistry precisely because it does not require a cytotoxic copper catalyst.[3] This makes the azidoacetyl handle ideal for applications in living cells and whole organisms.
-
Versatility: The resulting triazole linkage formed from the SPAAC reaction is highly stable and mimics the geometry of a peptide bond.[3] This allows for the conjugation of a wide array of molecules, including fluorescent probes, imaging agents, and therapeutic payloads, with minimal perturbation to the parent molecule's structure and function.[12]
-
Small Size: The azide group is one of the smallest bioorthogonal handles, minimizing potential steric hindrance and disruption of the biological system under investigation.
Experimental Protocols
To facilitate the practical application of this information, detailed experimental protocols for peptide synthesis with this compound and a subsequent SPAAC reaction are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide containing the azidoacetyl handle on a rink amide resin.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution and agitate for 2 minutes to pre-activate.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
To incorporate the azidoacetyl handle, use this compound in the desired coupling cycle.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution into a cold diethyl ether solution to precipitate the crude peptide.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azidoacetyl-containing peptide with a DBCO-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azidoacetyl-containing peptide (from Protocol 1)
-
DBCO-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) (if needed to dissolve the DBCO-molecule)
Procedure:
-
Peptide Dissolution: Dissolve the purified azidoacetyl-containing peptide in PBS to a final concentration of 1-5 mg/mL.
-
Probe Preparation: Dissolve the DBCO-functionalized molecule in DMSO to create a stock solution (e.g., 10 mM).
-
Ligation Reaction: Add the DBCO-functionalized molecule to the peptide solution. A 1.5 to 5-fold molar excess of the DBCO-reagent over the peptide is typically used.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the concentration of reactants and the specific DBCO reagent used.
-
Monitoring (Optional): The reaction progress can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the resulting conjugate by RP-HPLC to remove unreacted starting materials.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a decision-making framework for selecting a bioorthogonal handle.
References
- 1. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 2. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 3. jpt.com [jpt.com]
- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal Ligations and Cleavages in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of the Azidoacetyl Linkage in Diverse Chemical Environments
For researchers, scientists, and professionals in drug development, the stability of chemical linkers is a critical parameter influencing the efficacy, safety, and shelf-life of bioconjugates, modified proteins, and therapeutic molecules. The azidoacetyl group, an azide-containing amide linkage, is utilized in various biochemical applications, including bioorthogonal chemistry and as a protecting group. This guide provides an objective assessment of its stability in different chemical environments, supported by available experimental context and detailed methodologies for its evaluation.
While the amide bond of the azidoacetyl linkage is generally considered stable, the presence of the azide moiety introduces unique reactivity, particularly in the presence of reducing agents and in specific molecular contexts. Comprehensive quantitative data directly comparing the azidoacetyl linkage across a broad spectrum of conditions is not extensively documented in publicly available literature. Therefore, this guide synthesizes information on general amide and azide stability and highlights specific instances of observed instability.
Data Presentation: Stability of the Azidoacetyl Linkage
The following table summarizes the expected stability of the azidoacetyl linkage in various chemical environments based on general principles of amide and azide chemistry. This should be considered a qualitative guide, and empirical testing is recommended for specific applications.
| Environment/Reagent | Expected Stability of Azidoacetyl Linkage | Potential Reaction/Cleavage | Comparison to Alternatives |
| Aqueous Buffer (pH 6-8) | Generally Stable | Minimal hydrolysis of the amide bond under physiological conditions. | Similar to other simple amide bonds. More stable than ester linkages. |
| Acidic Conditions (e.g., TFA) | Moderately Stable to Labile | Prolonged exposure to strong acids can lead to amide bond hydrolysis.[1][2] | Stability is sequence and context-dependent.[1] |
| Basic Conditions (e.g., NaOH) | Moderately Stable to Labile | Strong basic conditions can induce amide bond hydrolysis. | Generally more stable than ester linkages which are readily cleaved by base. |
| Reducing Agents (Thiols) | Labile | The azide group is susceptible to reduction to an amine by thiols like Dithiothreitol (DTT).[3] | Triazole linkages formed from click chemistry are stable to reduction. |
| Reducing Agents (Phosphines) | Labile | The azide is readily reduced by phosphines like Tris(2-carboxyethyl)phosphine (TCEP) in the Staudinger ligation.[4][5] | This reactivity is the basis for its use in bioorthogonal chemistry. |
| Enzymatic (Proteases) | Potentially Labile | The amide bond could be a substrate for proteases, depending on the surrounding amino acid sequence. | Stability is highly dependent on the specific protease and recognition sequence. |
| Azidoacetyl Hydrazide Structure | Unstable | An unexpected nitrogen-nitrogen bond cleavage of the hydrazide has been observed.[6] | This specific intramolecular reactivity highlights a key instability. |
Experimental Protocols
To empirically determine the stability of an azidoacetyl-linked molecule, the following experimental protocols are proposed.
Protocol for Assessing pH Stability
This protocol outlines a general method for evaluating the stability of an azidoacetyl-linked compound (e.g., a protein-drug conjugate) at different pH values.
a. Materials:
-
Azidoacetyl-linked molecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Carbonate-bicarbonate buffer, pH 10.0
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
b. Procedure:
-
Prepare stock solutions of the azidoacetyl-linked molecule in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution into the different pH buffers (pH 3.0, 7.4, and 10.0) to a final concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution to stop any further degradation.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of the intact azidoacetyl-linked molecule remaining.
-
Calculate the half-life (t₁/₂) of the linkage at each pH by plotting the percentage of intact molecule versus time.
Protocol for Assessing Stability in the Presence of Reducing Agents
This protocol is designed to test the stability of the azidoacetyl linkage to common biological reducing agents.
a. Materials:
-
Azidoacetyl-linked molecule
-
PBS, pH 7.4
-
Dithiothreitol (DTT) stock solution (e.g., 1 M)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 0.5 M)
-
Quenching solution
-
LC-MS system
b. Procedure:
-
Dissolve the azidoacetyl-linked molecule in PBS to a final concentration of 1 mg/mL.
-
Prepare separate reaction mixtures by adding DTT or TCEP to final concentrations of 1 mM and 10 mM.
-
Incubate the reactions at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot and quench the reaction.
-
Analyze the samples by LC-MS. Monitor the disappearance of the starting material's mass and the appearance of the reduced product's mass (the corresponding amine).
-
Determine the rate of reduction for each reducing agent and concentration.
Visualizations
Chemical Structure and Potential Cleavage Pathways
Caption: General structure of an azidoacetyl linkage and its primary sites of potential chemical transformation.
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for the kinetic analysis of azidoacetyl linkage stability.
Observed Instability of Azidoacetyl Hydrazide
Caption: A simplified diagram illustrating the observed instability pathway for azidoacetyl hydrazides.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Coupling Reagents for the Synthesis of Fmoc-L-Lys(N3-Gly)-OH
For researchers and professionals in peptide synthesis and drug development, the efficient and high-fidelity coupling of amino acids is paramount. The synthesis of modified dipeptides, such as Fmoc-L-Lys(N3-Gly)-OH, which incorporates an azide group for subsequent bioconjugation via "click chemistry," requires careful selection of coupling reagents to ensure optimal yields and purity. This guide provides an objective comparison of commonly employed coupling reagents for this purpose, supported by experimental data and detailed protocols.
The choice of coupling reagent can significantly impact reaction efficiency, cost, and the potential for side reactions. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts, each with distinct mechanisms and performance characteristics.
Performance Comparison of Coupling Reagents
The following table summarizes the performance of four common coupling reagents—HATU, HBTU, PyBOP, and DIC/HOBt—for the synthesis of this compound or structurally similar azide-containing peptides. Direct comparative data for this compound is limited in publicly available literature; therefore, data from the synthesis of similar peptides is included to provide a reasonable basis for comparison.
| Coupling Reagent | Reagent Type | Typical Reaction Time | Yield | Purity | Key Considerations |
| HATU | Aminium/Uronium Salt | 30 min - 2 h | High | High | Generally considered one of the most effective reagents, especially for sterically hindered couplings.[1][2] It is known to be faster and result in less epimerization compared to HBTU.[2] However, it is also one of the more expensive options. |
| HBTU | Aminium/Uronium Salt | 1 - 4 h | Good to High | Good to High | A widely used and cost-effective coupling reagent.[2] Prolonged coupling times with HBTU in the presence of DIPEA have been observed to potentially lead to side reactions, such as the elimination of the azide group. |
| PyBOP | Phosphonium Salt | 1 - 4 h | High | High | Known for its high coupling efficiency and the generation of byproducts that are generally less hazardous than those from its predecessor, BOP. It is a reliable choice for a wide range of peptide couplings. |
| DIC/HOBt | Carbodiimide/Additive | 2 - 12 h | Moderate to High | Good | A classical and economical choice. The use of HOBt as an additive is crucial to suppress racemization.[2] The urea byproduct of DIC is soluble in common organic solvents, making it suitable for solid-phase synthesis.[2] |
Experimental Protocols
Detailed methodologies for the coupling of Fmoc-L-Lys(OH) with Glycine, followed by azidation, or the direct coupling of a pre-synthesized Fmoc-L-Lys(N3)-OH to Glycine are outlined below for each class of reagent. These protocols are representative for solid-phase peptide synthesis (SPPS).
General Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a dipeptide, which is applicable to the synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of Fmoc-L-Lys(N3-Gly)-OH: A Step-by-Step Guide
For researchers and professionals in drug development, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-L-Lys(N3-Gly)-OH, a reagent utilized in solid-phase peptide synthesis. While specific institutional and local regulations must always be followed, the information below, synthesized from safety data sheets of structurally similar compounds, offers a framework for safe handling and disposal.
Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. Operations that may generate dust should be conducted in a well-ventilated area or under a fume hood to minimize inhalation exposure.
Disposal Workflow
The proper disposal of this compound follows a clear, logical progression designed to mitigate risk and ensure regulatory compliance. The workflow begins with the initial collection of the waste material and culminates in its final transfer to a designated waste management facility.
Caption: A workflow diagram illustrating the key stages of this compound disposal.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for maintaining a safe laboratory environment. The following steps provide a detailed methodology for the disposal of this compound.
| Step | Procedure | Key Considerations |
| 1. Waste Collection | Carefully transfer the solid this compound waste into a dedicated and sealable waste container. | Avoid generating dust. Use a scoop or spatula for the transfer. Ensure the container is compatible with the chemical. |
| 2. Container Labeling | Affix a clearly legible label to the waste container. The label must include the full chemical name: "this compound". | Also, include any relevant hazard warnings and the date of accumulation. This is crucial for proper identification by waste management personnel. |
| 3. Waste Segregation | Store the labeled container in a designated area for solid chemical waste. | Do not mix with liquid waste or other incompatible waste streams. Based on available data for similar compounds, it can be treated as non-hazardous solid waste.[1] |
| 4. Temporary Storage | The temporary storage location should be cool, dry, and well-ventilated. | Keep away from heat sources and strong oxidizing agents.[1] The storage area should be secure and accessible only to authorized personnel. |
| 5. Final Disposal | Arrange for the collection of the waste by your institution's environmental health and safety (EHS) department or a certified chemical waste disposal contractor. | Always follow your institution's specific procedures for waste pickup and disposal. Consult with local waste disposal experts for guidance.[2] |
Accidental Release Measures
In the event of a spill, the primary objective is to contain the material and prevent it from entering drains or waterways.[2]
-
Containment: For a dry spill, carefully sweep or scoop up the material.[2] Avoid actions that could generate dust.
-
Collection: Place the contained material into a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the affected area thoroughly.
-
Ventilation: Ensure the area is well-ventilated.[2]
Chemical Properties and Safety Data Summary
The following table summarizes key safety and handling information derived from the safety data sheets of analogous compounds.
| Property | Information | Source |
| OSHA Hazards | No known OSHA hazards for similar compounds. | [1] |
| Potential Health Effects | May be harmful if inhaled or swallowed. May cause respiratory tract irritation. | [1] |
| First Aid: Skin Contact | Wash off with soap and plenty of water. | [1] |
| First Aid: Eye Contact | Flush eyes with water as a precaution. | [1] |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Oxides of carbon and nitrogen. | [1] |
It is important to note that while this compound contains an azide group, the available safety data for a similar compound, Fmoc-Lys(N3)-OH, does not indicate any specific instability or explosive properties under normal laboratory conditions.[3][4] However, it is always prudent to handle azide-containing compounds with care.
This guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution and local authorities. Always prioritize safety and consult with your EHS department for any questions or concerns regarding chemical disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-L-Lys(N3-Gly)-OH
For Researchers, Scientists, and Drug Development Professionals: Your safety in the laboratory is paramount. This document provides essential, immediate safety and logistical information for the proper handling and disposal of Fmoc-L-Lys(N3-Gly)-OH, a valuable reagent in solid-phase peptide synthesis (SPPS) and click chemistry applications. Adherence to these guidelines will help ensure a safe and efficient workflow.
This compound is an amino acid derivative containing an azide functional group. While stable under standard SPPS conditions, the presence of the azide moiety necessitates specific handling precautions to mitigate potential hazards. This guide provides a clear, procedural framework for its safe use, from initial handling to final disposal.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against chemical exposure. When handling this compound, the following should be considered standard practice.
| PPE / Engineering Control | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or splash goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Protective Clothing | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator. | Recommended when handling the solid compound to prevent inhalation of dust particles.[1] |
| Engineering Control | Chemical fume hood. | All handling of the solid compound and any reactions involving it should be performed in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure is critical to minimizing risks in the laboratory. The following steps outline the safe handling of this compound from receiving to use in synthesis.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition.[2]
-
Keep the container tightly closed.
-
Avoid contact with incompatible materials such as strong oxidizing agents, heavy metals, and acids.[1]
-
-
Preparation for Use :
-
Before opening the container, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
Use plastic or ceramic spatulas for weighing and transferring the solid compound. Avoid using metal spatulas as they can form shock-sensitive metal azides.[1][3]
-
-
Use in Solid-Phase Peptide Synthesis (SPPS) :
-
Perform all steps of the synthesis, including dissolution, coupling, and deprotection, within a chemical fume hood.[4]
-
Avoid the use of halogenated solvents like dichloromethane or chloroform, as they can react with azides to form explosive compounds.[1][2][5]
-
Be mindful of the "Rule of Six," which suggests that compounds with a ratio of six or more carbon atoms to each energetic group (like azide) are generally less prone to explosive decomposition.[1] While this compound has a high carbon-to-nitrogen ratio and is considered stable, this rule serves as a useful safety reminder for all organic azides.
-
Disposal Plan: Managing Azide-Containing Waste
Proper disposal of azide-containing waste is crucial to prevent the formation of explosive compounds in the laboratory and plumbing systems. Under no circumstances should azide solutions be poured down the drain. [3]
-
Waste Segregation :
-
All solid and liquid waste containing this compound or other azides must be collected in a dedicated, clearly labeled hazardous waste container.[1][6]
-
This waste stream must be kept separate from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[1]
-
Similarly, keep it separate from heavy metal waste.
-
-
Deactivation of Azide Waste (Recommended) :
-
Before final disposal, it is best practice to chemically deactivate the azide functionality. A common method for deactivating inorganic azides involves treatment with nitrous acid.[3] While this method is established for sodium azide, its application to organic azides should be done with caution and ideally after consulting with your institution's environmental health and safety (EHS) office.
-
A general procedure for deactivation :
-
In a well-ventilated fume hood, the azide-containing solution (diluted to less than 5%) is treated with an aqueous solution of sodium nitrite.[3]
-
Slowly, an acidic solution (e.g., sulfuric acid) is added to generate nitrous acid in situ, which converts the azide to nitrogen gas.[3] The order of addition is critical. [3]
-
The reaction mixture should be stirred, and the reaction is complete when the evolution of gas ceases.
-
The final solution should be neutralized before being collected as hazardous waste.[3]
-
-
-
Final Disposal :
-
The deactivated waste, as well as any non-deactivated azide waste, should be disposed of through your institution's hazardous waste management program.
-
Ensure the waste container is properly labeled with its contents.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these safety and logistical measures, researchers can confidently and safely utilize this compound in their work, contributing to advancements in drug development and scientific discovery. Always consult your institution's specific safety protocols and Safety Data Sheets for any chemicals used.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
